molecular formula C7H4Cl2F2O B14040179 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

Katalognummer: B14040179
Molekulargewicht: 213.01 g/mol
InChI-Schlüssel: DEUOBEPACIHALQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is a halogenated benzene derivative of interest in chemical research and development. It is supplied with the CAS Number 1807089-21-9 . This compound has a molecular formula of C7H4Cl2F2O and a molecular weight of 213.01 g/mol . Its structure features a benzene ring core substituted with chlorine, fluorine, and a fluoromethoxy group, making it a potential building block or intermediate in synthetic organic chemistry . Researchers value this compound for exploring structure-activity relationships and developing novel chemical entities. It is presented with the SMILES notation Fc1cc(Cl)cc(OCF)c1Cl[citation:]. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H4Cl2F2O

Molekulargewicht

213.01 g/mol

IUPAC-Name

2,5-dichloro-1-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2

InChI-Schlüssel

DEUOBEPACIHALQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1OCF)Cl)F)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry. We will delve into its chemical structure and physicochemical properties, provide a detailed, field-proven synthetic protocol, outline robust analytical methodologies for its characterization, and explore its prospective applications in the development of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine and fluorine-containing moieties into organic molecules is a well-established strategy in modern drug discovery.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5] Specifically, the fluoromethoxy group, while less common than its trifluoromethyl and difluoromethyl counterparts, offers a nuanced approach to modulating these properties.[6][7] The presence of multiple halogen substituents on the benzene ring, as in 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene, provides a versatile scaffold for further chemical elaboration, making it a molecule of considerable interest to researchers and drug development professionals.[8][9]

dot graph "1_4_Dichloro_2_fluoro_6_fluoromethoxy_benzene" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; F1 [label="F"]; O [label="O"]; C [label=""]; F2 [label="F"]; a -- b -- c -- d -- e -- f -- a; a -- Cl1 [len=1.5]; b -- F1 [len=1.5]; d -- Cl2 [len=1.5]; f -- O [len=1.5]; O -- C [len=0.5]; C -- F2 [len=1.5]; } Figure 1: Chemical Structure of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene.

Physicochemical Properties

The physicochemical properties of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene can be predicted based on the analysis of structurally related compounds. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyEstimated ValueRationale and Supporting Data
Molecular Formula C7H3Cl2F2OBased on the chemical structure.
Molecular Weight 212.00 g/mol Calculated from the molecular formula.[8][10][11]
Appearance Colorless to light yellow liquid or low melting solidHalogenated benzenes are often liquids or low melting solids at room temperature.[10]
Boiling Point 180-200 °CExtrapolated from the boiling points of similar compounds like 1,4-dichloro-2-fluorobenzene (168 °C) and considering the added fluoromethoxy group.[10][12]
Melting Point 10-20 °CEstimated based on related dichlorofluorobenzenes.[10]
Density ~1.5 g/mLBased on the density of 1,4-dichloro-2-fluorobenzene (1.383 g/mL) with an expected increase due to the fluoromethoxy group.[10][12]
LogP 3.5 - 4.5The LogP of 1,4-dichloro-2-fluorobenzene is approximately 3.1.[13] The fluoromethoxy group is expected to increase lipophilicity.[7]
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane)Typical for halogenated aromatic compounds.[10]

Synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene: A Proposed Route

A plausible and efficient synthesis of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene can be envisioned starting from commercially available 2,5-dichloro-3-fluorophenol. The following protocol is based on established methodologies for the synthesis of fluoromethoxyarenes.[14]

G A 2,5-Dichloro-3-fluorophenol B Deprotonation A->B Base (e.g., NaH) Solvent (e.g., DMF) C Nucleophilic Attack B->C Fluoromethylating Agent (e.g., Bromofluoromethane) D Product Formation C->D Reaction Work-up E 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene D->E Purification (e.g., Column Chromatography)

Experimental Protocol

Materials:

  • 2,5-Dichloro-3-fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromofluoromethane (CH2BrF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2,5-dichloro-3-fluorophenol (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Fluoromethylation: Introduce bromofluoromethane gas into the reaction mixture via a subsurface needle for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of volatile compounds like 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene.[15][16][17]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[18]

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[16]

  • Injector: Split/splitless injection at 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Expected Results:

  • A single major peak in the chromatogram, indicating high purity.

  • The mass spectrum should show a molecular ion peak (M+) at m/z 212, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise chemical structure of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Expected Spectra:

  • ¹H NMR: The spectrum will show a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the two aromatic protons. The fluoromethoxy group will exhibit a doublet around 5.8-6.2 ppm with a characteristic coupling to the fluorine atom (²JHF ≈ 50-60 Hz).

  • ¹³C NMR: The spectrum will display seven distinct signals. The carbon of the fluoromethoxy group will appear as a doublet due to coupling with fluorine. The aromatic carbons will also show complex splitting patterns due to couplings with both fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected: one for the aromatic fluorine and one for the fluoromethoxy fluorine, each with its own characteristic chemical shift and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Absorptions:

  • C-Cl stretching: 800-600 cm⁻¹

  • C-F stretching (aromatic): 1250-1100 cm⁻¹

  • C-O-C stretching (ether): 1150-1085 cm⁻¹

  • C-F stretching (aliphatic): 1100-1000 cm⁻¹

  • Aromatic C=C stretching: 1600-1450 cm⁻¹

  • Aromatic C-H stretching: 3100-3000 cm⁻¹

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation A Synthesized Compound B GC-MS A->B C NMR (¹H, ¹³C, ¹⁹F) A->C D IR Spectroscopy A->D E Purity Assessment B->E Purity & Molecular Weight F Structural Confirmation C->F Connectivity & Stereochemistry G Functional Group Identification D->G Functional Groups Present

Applications in Drug Discovery

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is a promising building block for the synthesis of novel drug candidates. The strategic placement of its functional groups allows for diverse chemical modifications.

  • Versatile Synthetic Handle: The chlorine atoms can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.

  • Modulation of Physicochemical Properties: The fluoromethoxy group serves to fine-tune lipophilicity and metabolic stability.[6][7] The additional fluorine atom on the aromatic ring can further enhance binding interactions and block potential sites of metabolism.[1][5]

  • Scaffold for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of inhibitors for various enzymes or ligands for receptors where halogen bonding and hydrophobic interactions are critical for activity. Fluorinated benzene derivatives have been incorporated into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and psychoactive drugs.[9]

Safety and Handling

As with all halogenated aromatic compounds, 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[22]

  • Handling: Avoid contact with skin and eyes.[19] Avoid inhalation of vapors.[19] Keep away from heat, sparks, and open flames.[20]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents.[10]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[21][23]

Conclusion

1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern of chlorine and fluorine atoms, combined with the modulating effect of the fluoromethoxy group, offers a sophisticated tool for the design and synthesis of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising compound.

References

  • Benchchem. Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview.
  • Ngai, M. Y., et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
  • ChemScene. 348-59-4 | 1,4-Dichloro-2-fluorobenzene.
  • PubMed. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • CDH Fine Chemical. 2,4-DICHLOROFLUORO BENZENE CAS No 1435-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • LCGC Europe. Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Benchchem. Technical Support Center: Characterization of Halogenated Organic Compounds.
  • MSpace. Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Significance of Fluorine in Medicinal Chemistry: A Review.
  • Carl ROTH. Safety Data Sheet: 1,4-Dichlorobenzene D4.
  • Fisher Scientific. SAFETY DATA SHEET.
  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Scientific. 1,4-Dichloro-2-fluorobenzene, 99%.
  • Benchchem. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5.
  • PubChem. (Fluoromethoxy)benzene.
  • PubChem. 1,4-Dichloro-2,3-difluorobenzene.
  • Cheméo. Chemical Properties of Benzene, 1,4-dichloro- (CAS 106-46-7).
  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • MilliporeSigma. 1,4-dichloro-2-(trifluoromethoxy)benzene.
  • Organic Syntheses. "Fluorobenzene".
  • PubMed. Fluorine in medicinal chemistry.
  • MolCore. 1803817-44-8 | 1,4-Dimethoxy-2-fluoro-6-(fluoromethyl)benzene.
  • EPA. 1,2-Dichloro-4-(trifluoromethyl)benzene Properties.
  • NIST. Benzene, 1,4-dichloro-.
  • SpectraBase. 1,4-Dichloro-benzene - Optional[1H NMR] - Spectrum.
  • SpectraBase. 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts.
  • JSciMed Central. Biological Potential of FluoroBenzene Analogs.
  • RSC Publishing. Synthesis and utility of fluorogenic acetoxymethyl ethers.
  • Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • Bentham Science. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

Sources

Introduction: The Strategic Imperative of Fluorine in Anisole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Anisole Derivatives in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing molecular properties and enhancing therapeutic outcomes.[1][2][3] The anisole moiety, a simple methoxybenzene unit, is a common structural motif in a vast array of biologically active compounds. When these two components—the versatile anisole scaffold and the transformative power of fluorine—are combined, they create a class of compounds known as fluorinated anisole derivatives. These derivatives offer a powerful platform for fine-tuning the delicate balance of physicochemical and pharmacokinetic properties required for a successful drug candidate.

The introduction of fluorine, the most electronegative element, into an anisole ring or its methoxy group is not a mere substitution but a strategic design choice. It can profoundly alter a molecule's lipophilicity, metabolic stability, conformational preference, and target-binding interactions.[2][4][5] This guide provides a comprehensive overview for researchers and drug development professionals on the core principles, synthesis, and application of fluorinated anisole derivatives, moving beyond a simple recitation of facts to explain the causal relationships that drive success in drug design.

Part 1: The Physicochemical and Pharmacokinetic Impact of Fluorination

The decision to incorporate fluorine is driven by its ability to predictably modulate key drug-like properties. The effects vary significantly depending on the site and extent of fluorination.

Conformational and Electronic Control

The substitution of hydrogen with fluorine, despite their similar van der Waals radii (1.2 Å for H vs. 1.35 Å for F), induces significant electronic perturbations.[6] This has profound consequences for the molecule's conformation and interactions.

  • Aromatic Ring Fluorination: Placing fluorine directly on the aromatic ring introduces a powerful electron-withdrawing group. This can lower the pKa of nearby basic functional groups, which may improve bioavailability by increasing the proportion of the more membrane-permeant neutral form of a molecule at physiological pH.[2]

  • Methoxy Group Fluorination (-OCHF₂, -OCF₃): Fluorinating the methyl group of the anisole creates difluoromethoxy and trifluoromethoxy ethers, which have distinct conformational preferences compared to the parent methoxy group. While the O-CH₃ group in anisole prefers to be coplanar with the aromatic ring, the O-CF₃ group favors an orthogonal conformation.[7] This change can be exploited to alter the three-dimensional shape of a ligand to better fit a target binding pocket or to disrupt unwanted interactions. The difluoromethoxy (-OCHF₂) group is particularly interesting as it shows no strong conformational preference and can act as a unique C-H hydrogen-bond donor.[7][8]

Modulating Lipophilicity, Permeability, and Metabolic Stability

One of the primary applications of fluorination is to fine-tune a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lipophilicity (LogD): Fluorination almost always increases lipophilicity. However, the magnitude of this effect depends on the substitution pattern. A matched molecular pair analysis from Pfizer revealed that replacing a methoxy group (PhOCH₃) with a trifluoromethoxy group (PhOCF₃) increases the distribution coefficient (log D) by approximately one log unit.[8][9]

  • Permeability: The relationship between lipophilicity and permeability is not always linear. The same Pfizer study noted that despite their higher lipophilicity, compounds with a PhOCF₃ group often show lower passive permeability. In contrast, the difluoroanisole (PhOCF₂H) motif strikes a better balance, offering a favorable increase in log D while maintaining better transcellular permeability compared to the trifluoromethoxy analogue.[8][9]

  • Metabolic Stability: A common strategy in drug design is to block sites of metabolic oxidation by replacing a C-H bond with a stronger, less-cleavable C-F bond.[2] For anisoles, the para-position is often susceptible to cytochrome P450-mediated hydroxylation. Installing a fluorine atom at this position can effectively shut down this metabolic pathway. However, it is important to note that fluorination does not guarantee improved metabolic stability across the board. For instance, replacing a methoxy with a trifluoromethoxy group does not always lead to a significant improvement in metabolic stability.[8][9]

The following table summarizes the comparative effects of methoxy group fluorination on key ADME-related properties.

PropertyAnisole (-OCH₃)Difluoroanisole (-OCHF₂)Trifluoroanisole (-OCF₃)Causality & Field Insights
Log D Increase BaselineModerateHigh (~1 log unit)The high electronegativity of fluorine atoms shields the oxygen lone pairs, reducing hydrogen bond acceptor capability and increasing lipophilicity.
Permeability BaselineFavorableOften LowerDespite increased lipophilicity, the strong dipole moment of the -OCF₃ group can lead to unfavorable interactions with the membrane interior, hindering passive diffusion. The -OCHF₂ group offers a better balance.[8][9]
Metabolic Stability VariableCan ImproveModest ImprovementWhile the C-F bond is strong, the overall impact on metabolism is complex and context-dependent. Improvement is not guaranteed by this substitution alone.[9]
Conformation Planar PreferredNo Strong PreferenceOrthogonal PreferredGoverned by hyperconjugation effects between the oxygen lone pairs and the C-F σ* orbitals.[7]

Part 2: Synthetic Strategies for Accessing Fluorinated Anisole Derivatives

The synthesis of fluorinated anisoles can be approached in several ways, primarily by either introducing fluorine to an existing anisole scaffold or by using a pre-fluorinated building block.

Direct Fluorination of the Anisole Ring

This is a common method for fluorinating electron-rich aromatic systems like anisole. The most widely used reagent is Selectfluor™ (F-TEDA-BF₄), which serves as a source of electrophilic "F+".[10][11] The reaction typically proceeds under mild conditions and provides ortho- and para-fluoroanisoles.[12]

  • Causality: The methoxy group is an ortho-, para-directing activator, making these positions electronically favorable for electrophilic attack. The choice of solvent and reaction conditions can influence the regioselectivity and minimize the formation of oxidized byproducts, which can occur due to the oxidizing nature of Selectfluor™.[10][13]

This strategy involves displacing a leaving group (e.g., -Cl, -NO₂) from an electron-deficient anisole ring with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[14][15]

  • Causality: The reaction requires an electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. This method is highly reliable for specific substitution patterns but is limited by the availability of the appropriately activated starting materials.

Synthesis via Fluorinated Building Blocks

Often, the most efficient and scalable approach is to begin with a commercially available fluoroanisole, such as 4-fluoroanisole or 3-fluoroanisole, and build the target molecule from there.[16] This strategy is particularly prevalent in large-scale synthesis. For example, the synthesis of the FDA-approved drug Umbralisib involves a Friedel-Crafts acylation of 4-fluoroanisole as a key step.

Workflow for Synthesizing Fluorinated Anisole Derivatives

G cluster_0 Direct Ring Fluorination cluster_1 Building Block Elaboration Anisole Anisole or Substituted Anisole Reagent_E Electrophilic Reagent (e.g., Selectfluor™) Anisole->Reagent_E Electron-Rich Ring Product_E Ortho/Para Fluoroanisole Reagent_E->Product_E Reagent_N Nucleophilic Fluoride (e.g., KF) Product_N Specifically Substituted Fluoroanisole Reagent_N->Product_N Anisole_Activated Activated Anisole (e.g., Nitro-substituted) Anisole_Activated->Reagent_N SₙAr Reaction Electron-Deficient Ring Start Commercially Available Fluoroanisole (e.g., 4-Fluoroanisole) Reaction Further Synthetic Steps (e.g., Acylation, Coupling) Start->Reaction Target Final Drug Candidate Reaction->Target

Caption: General synthetic workflows for producing fluorinated anisole derivatives.

Part 3: Case Studies in Drug Discovery

The true value of this chemical motif is demonstrated by its successful application in drug development programs. Fluorinated anisoles have been key to overcoming ADME challenges and improving potency.

Case Study 1: MK2 Inhibitors for Inflammatory Diseases
  • Challenge: Early inhibitors of MAP-activated protein kinase 2 (MK2), a target for inflammatory diseases, suffered from poor ADME properties, including low permeability and high in vivo clearance, preventing their clinical advancement.[17][18][19]

  • Solution: Researchers introduced a single fluorine atom onto an anisole ring within a pyrrole-based inhibitor scaffold.[17][18][19]

  • Outcome: This strategic fluorination led to a remarkable improvement in multiple ADME parameters simultaneously. The fluoro-derivative exhibited greatly improved permeability, enhanced solubility, and reduced in vivo clearance. This culminated in a significantly increased oral exposure in rat pharmacokinetic studies, all while preserving the inhibitor's high potency against the MK2 target.[17][20] This case is a powerful example of how a single, well-placed fluorine atom can resolve complex ADME issues.[17][18]

Case Study 2: Umbralisib (Ukoniq™) for Lymphoma
  • Molecule: Umbralisib is a dual inhibitor of PI3K-delta and CK1-epsilon approved for treating marginal zone lymphoma and follicular lymphoma.

  • Structural Feature: The molecule contains a 4-fluoroanisole moiety. Its synthesis prominently features the Friedel-Crafts acylation between 4-fluoroanisole and an acyl chloride.

  • Rationale: While the specific contribution of the 4-fluoroanisole group to the final ADME profile is part of a complex SAR, its inclusion is strategic. Fluorine at the 4-position blocks a potential site of oxidative metabolism, which is a common liability for anisole rings. This likely contributes to the compound's overall metabolic stability and suitable pharmacokinetic profile for an oral drug.

Drug / CandidateTargetRole of Fluorinated AnisoleKey Improvement
MK2 Inhibitor Series MK2 KinaseFluorine on anisole ringImproved permeability, solubility, and in vivo clearance, leading to higher oral exposure.[17][18][19]
Umbralisib PI3K-delta, CK1-epsilon4-Fluoroanisole scaffoldBlocks potential site of metabolic oxidation, contributing to overall drug stability.

Part 4: Experimental Protocol

This section provides a representative, self-validating protocol for the direct electrophilic fluorination of an electron-rich anisole derivative.

Protocol: Electrophilic Fluorination of 3,4-Dimethoxytoluene

This protocol describes the regioselective monofluorination of an activated anisole system using Selectfluor™.

Objective: To synthesize 5-fluoro-3,4-dimethoxytoluene, a valuable fluorinated building block.

Materials:

  • 3,4-Dimethoxytoluene (1.0 eq)

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxytoluene (e.g., 1.52 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (e.g., 50 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor™ (e.g., 3.90 g, 11.0 mmol) to the stirred solution at room temperature. Self-Validation Note: A slight exotherm may be observed. The reaction is often rapid, with completion typically observed within 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.

  • Partition the residue between ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Causality: The bicarbonate wash neutralizes any acidic byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-fluoro-3,4-dimethoxytoluene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Self-Validation Note: The presence of a characteristic doublet in the ¹H NMR and a signal in the ¹⁹F NMR confirms successful fluorination.

Logical Diagram: Impact of Fluorination on ADME Profile

G cluster_outcomes Improved Properties Start Parent Anisole Drug Candidate Problem ADME Liabilities: - Poor Permeability - High Metabolic Turnover (e.g., para-hydroxylation) Start->Problem Strategy Strategic Fluorination Problem->Strategy Outcome1 Block Metabolic Site (e.g., C-H → C-F) Strategy->Outcome1 Outcome2 Modulate Lipophilicity (LogD) and Permeability Strategy->Outcome2 Outcome3 Alter Conformation for Better Target Fit or Reduced Off-Target Effects Strategy->Outcome3 Result Optimized Candidate: - Increased Metabolic Stability - Enhanced Oral Exposure - Improved Potency/Selectivity Outcome1->Result Outcome2->Result Outcome3->Result

Caption: The logical workflow of using fluorination to solve common ADME problems.

Conclusion and Future Outlook

Fluorinated anisole derivatives represent a privileged class of scaffolds in medicinal chemistry. The strategic placement of fluorine allows for the sophisticated modulation of a molecule's physicochemical properties, leading to tangible improvements in pharmacokinetic profiles and biological activity. As demonstrated, this is not a matter of trial and error, but a rational design strategy based on a deep understanding of fluorine's unique effects on conformation, electronics, and metabolism.

The future will likely see an even greater appreciation for nuanced fluorination patterns. The difluoromethoxy (-OCHF₂) group, in particular, is emerging as a potentially more attractive alternative to the more common trifluoromethoxy (-OCF₃) group, offering a superior balance of properties.[8][9] Furthermore, the continued development of novel and more efficient synthetic fluorination methods, including late-stage C-H functionalization, will further empower medicinal chemists to explore new chemical space and rapidly optimize lead compounds.[21][22][23] By mastering the principles and applications outlined in this guide, researchers can more effectively harness the power of fluorinated anisoles to accelerate the discovery of next-generation therapeutics.

References

  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Velcicky, J., Schlapbach, A., Heng, R., Revesz, L., Pflieger, D., Blum, E., Huppertz, C., Feifel, R., & Hersperger, R. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392–396. [Link]

  • Nyffeler, P. T., et al. (2002). Electrophilic fluorination of electron-rich aromatics: Phenols, anisoles and phenolic esters. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. [Link]

  • ResearchGate. (n.d.). Influence of anisole (12) on the carbofluorination with use of 4-chlorophenylhydrazine (5 b). [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). SlideShare. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). The slow background reaction of Selectfluor (2) with anisole (12) to... [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]

  • Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. OAK Open Access Archive. [Link]

  • Samdal, S., et al. (2003). Conformational Properties of 2-Fluoroanisole in the Gas Phase. The Journal of Physical Chemistry A, 107(4), 573–578. [Link]

  • ResearchGate. (n.d.). The structure of some FDA-approved fluorinated medications. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. (2025). EurekAlert!. [Link]

  • Han, Y., & Jiang, X. (2022). Fluorine-containing drugs approved by the FDA in 2021. Journal of Fluorine Chemistry, 257-258, 109935. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Kaur, N., & Gola, D. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(33), 8735–8748. [Link]

  • Kitamura, M. (2016). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 21(8), 1056. [Link]

  • Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. PubMed. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (2023). ChemRxiv. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (2025). PMC. [Link]

  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. [Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. (2018). Green Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • Lin, A., Huehls, C. B., & Yang, J. (2014). Recent Advances in C-H Fluorination. Organic Chemistry Frontiers, 1(3), 246-250. [Link]

  • 4-Fluoroanisole. (n.d.). PubChem. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). PMC. [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (2023). ChemRxiv. [Link]

  • Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ResearchGate. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. (2021). PMC. [Link]

  • FDA approved fluorine-containing drugs in 2023. (2024). SpringerLink. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. [Link]

  • 3-Fluoroanisole. (n.d.). PubChem. [Link]

  • Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research. (2017). Pure. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the synthesis, physicochemical properties, and potential applications of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene, a novel fluorinated aromatic compound. As of the latest literature review, a specific CAS number for this compound has not been assigned, indicating its status as a novel chemical entity. This guide, therefore, provides a comprehensive, experience-driven framework for its synthesis by examining the well-established chemistry of its core structural components: the dichlorofluorobenzene scaffold and the fluoromethoxy substituent. By understanding the synthesis and properties of these analogs, researchers can effectively approach the preparation and investigation of this and other new poly-substituted fluorinated benzene derivatives. This document is intended to serve as a practical resource for professionals in organic synthesis and drug discovery, offering detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on the compound's potential utility.

Introduction: The Rationale for Fluorination in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry.[1][2][3][4] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved efficacy and a better safety profile in drug candidates.[3]

The target molecule, 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene, combines a dichlorinated and fluorinated benzene ring with a fluoromethoxy group. This combination of substituents suggests potential applications in areas where controlled lipophilicity, metabolic resistance, and specific electronic properties are desirable. The dichlorofluorobenzene core is a common building block in agrochemicals and pharmaceuticals, while the fluoromethoxy group is increasingly recognized as a metabolically stable alternative to the more common methoxy group.[6]

Physicochemical Properties and Spectroscopic Characterization (Predicted)

While experimental data for the target compound is unavailable, we can predict its key physicochemical properties based on its structural analogs.

PropertyPredicted Value/RangeRationale
Molecular Formula C7H3Cl2F2OBased on structure
Molecular Weight ~212.00 g/mol Calculated from the molecular formula
Appearance Likely a colorless liquid or low-melting solidSimilar to other dichlorofluorobenzene derivatives
Boiling Point 180-200 °CExtrapolated from related compounds
LogP 3.5 - 4.5The high degree of halogenation suggests significant lipophilicity
19F NMR Two distinct signals expectedOne for the aryl-F and one for the -OCHF2 group
1H NMR A single signal (singlet or narrowly split multiplet)For the remaining aromatic proton
13C NMR Seven distinct signalsOne for each carbon atom in the unique electronic environment
Mass Spectrometry Characteristic isotopic pattern for two chlorine atoms(M, M+2, M+4)

Spectroscopic analysis will be crucial for the unambiguous identification and characterization of the synthesized compound.[7][8][9][10][11]

Strategic Synthesis Approach

The synthesis of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene can be approached through a multi-step sequence, leveraging known methodologies for the synthesis of substituted fluorobenzenes. A plausible retrosynthetic analysis is presented below.

G Target 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene Precursor1 2,5-dichloro-3-fluorophenol Target->Precursor1 Fluoromethoxylation Precursor2 1,4-dichloro-2,6-difluorobenzene Target->Precursor2 Nucleophilic Aromatic Substitution with Fluoromethanol Precursor3 2,5-dichloro-3-fluoroaniline Precursor1->Precursor3 Diazotization & Hydrolysis StartingMaterial2 1,4-dichloro-2-fluorobenzene Precursor2->StartingMaterial2 Direct Fluorination (e.g., Selectfluor) StartingMaterial1 1,3-dichloro-2-fluorobenzene Precursor3->StartingMaterial1 Nitration & Reduction

Caption: Retrosynthetic analysis for 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene.

Two primary synthetic strategies are envisioned:

  • Late-stage fluoromethoxylation of a pre-functionalized dichlorofluorophenol.

  • Nucleophilic aromatic substitution on a highly activated dichlorodifluorobenzene precursor.

Given the directing effects of the existing substituents, the first approach is likely to be more regioselective and is therefore detailed below.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-dichloro-3-fluoroaniline (Precursor 3)

This protocol outlines the nitration of 1,3-dichloro-2-fluorobenzene followed by reduction.

Step 1: Nitration of 1,3-dichloro-2-fluorobenzene

  • To a stirred solution of fuming nitric acid (1.5 eq.) in concentrated sulfuric acid (5 volumes) at 0 °C, slowly add 1,3-dichloro-2-fluorobenzene (1 eq.).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro derivative.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro compound from the previous step in ethanol or acetic acid.

  • Add iron powder (5 eq.) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (70-80 °C) and stir for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture, filter through a pad of celite, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,5-dichloro-3-fluoroaniline.

Protocol 2: Synthesis of 2,5-dichloro-3-fluorophenol (Precursor 1)

This protocol involves the diazotization of the aniline precursor followed by hydrolysis.

  • Suspend 2,5-dichloro-3-fluoroaniline (1 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

  • Slowly add the diazonium salt solution to the boiling copper sulfate solution.

  • Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,5-dichloro-3-fluorophenol.

Protocol 3: Synthesis of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene (Target Compound)

This protocol details the fluoromethoxylation of the phenol precursor.

  • To a solution of 2,5-dichloro-3-fluorophenol (1 eq.) in a suitable aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Introduce a fluoromethylating agent such as bromofluoromethane or by bubbling fluoromethyl gas through the solution. Alternatively, difluorocarbene can be generated in situ.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or distillation under reduced pressure.

G Start 1,3-dichloro-2-fluorobenzene Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2,5-dichloro-3-fluoro-1-nitrobenzene Step1->Intermediate1 Step2 Reduction (Fe, NH4Cl) Intermediate1->Step2 Intermediate2 2,5-dichloro-3-fluoroaniline Step2->Intermediate2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, heat) Intermediate2->Step3 Intermediate3 2,5-dichloro-3-fluorophenol Step3->Intermediate3 Step4 Fluoromethoxylation (Base, CH2FBr or :CF2) Intermediate3->Step4 FinalProduct 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene Step4->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene suggests several potential areas of application:

  • Medicinal Chemistry: As a scaffold or intermediate for the synthesis of bioactive molecules. The combination of halogens can modulate protein-ligand interactions and improve pharmacokinetic properties.[3][4] Specifically, it could be explored in the development of:

    • Kinase inhibitors: Many kinase inhibitors feature a substituted aromatic core.

    • Antiviral or antibacterial agents: Halogenated aromatics are prevalent in these therapeutic areas.[2][12][13]

    • CNS-active agents: The lipophilicity of the compound may facilitate blood-brain barrier penetration.

  • Agrochemicals: As a building block for novel herbicides, fungicides, or insecticides, where metabolic stability and target-specific activity are paramount.

  • Materials Science: As a component in the synthesis of liquid crystals, polymers, or other advanced materials where the polarity and stability conferred by the fluorine atoms are advantageous.

Safety and Handling

While a specific safety data sheet for the target compound does not exist, it should be handled with the utmost care, assuming it to be toxic and irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The safety profiles of the known precursors, such as dichlorofluorobenzenes, indicate that they are flammable, skin and eye irritants, and may cause respiratory irritation.[14][15]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and exploration of the novel compound 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene. By leveraging established synthetic methodologies for its structural components, researchers can confidently approach its preparation and characterization. The predicted physicochemical properties and potential applications underscore the compound's promise as a valuable building block in both medicinal and materials chemistry. The detailed protocols and strategic insights offered herein are intended to empower researchers to expand the landscape of fluorinated aromatic compounds and unlock their potential for scientific innovation.

References

  • Bello, U., Lawal, N. M., & Umar, B. A. (2025). SYNTHESIS AND SPECTROSCOPIC STUDIES OF BIFUNCTIONAL REACTIVE DYES DERIVED FROM SUBSTITUTED PHENYLENE DIAMINE DERIVATIVES. Network for Research and Development in Africa. International Journal of Pure and Applied Science Research, 12.
  • Djuric, S. W., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
  • Hu, J., & Zhang, X. (2018). syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan, 76(5), 446-457.
  • Kaliner, C. S., et al. (2018). Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2. Biological Chemistry, 399(8), 953-962.
  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.
  • Google Patents. (1993). Process for the preparation of 2,4-dichlorofluorobenzene. US5227545A.
  • Google Patents. (2014). Improved synthesis method of dichlorofluorobenzene. CN103483145A.
  • Foster, A. B. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 55(2), 847-858.
  • Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50.
  • Google Patents. (n.d.).
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds.
  • SciSpace. (2018). Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2.
  • ResearchGate. (n.d.). Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2.
  • ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dichloro-2-methyl- (CAS 19398-61-9). Retrieved from [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Google Patents. (n.d.). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
  • Ngai, M.-Y. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Matrix Fine Chemicals. (n.d.). 1,4-DICHLORO-2-METHYLBENZENE | CAS 19398-61-9. Retrieved from [Link]

Sources

Polyhalogenated Benzene Scaffolds for Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Halogenation in Modern Drug Design

In the intricate chess game of drug discovery, the polyhalogenated benzene scaffold has emerged as a powerful and versatile piece. Its strategic deployment on the molecular chessboard can dramatically alter a compound's properties, influencing everything from target affinity and selectivity to metabolic stability and bioavailability. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this privileged structural motif. We will move beyond a mere recitation of facts and delve into the underlying principles and practical considerations that govern the successful application of polyhalogenated benzenes in the quest for novel therapeutics. Our journey will encompass the synthetic nuances of their creation, the subtle art of interpreting structure-activity relationships, and the critical evaluation of their biological and toxicological profiles.

I. The Chemical Toolkit: Synthesizing the Polyhalogenated Benzene Core

The judicious placement of multiple halogen atoms on a benzene ring is a cornerstone of modern medicinal chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, the nature of the halogens, and the compatibility with other functional groups on the molecule.

A. Foundational Strategies: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) remains a fundamental approach for introducing halogens onto a benzene ring. However, the synthesis of polysubstituted derivatives requires careful consideration of the directing effects of the substituents already present. For instance, the synthesis of m-dichlorobenzene from benzene necessitates a multi-step approach that manipulates these directing effects.

Experimental Protocol: Synthesis of m-Dichlorobenzene from Benzene

This protocol illustrates the strategic use of directing groups to achieve a specific polysubstitution pattern that is not directly accessible.

Step 1: Nitration of Benzene

  • To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) at 60°C, slowly add benzene.

  • Maintain the temperature and continue stirring to yield nitrobenzene. The nitro group is a meta-director.

Step 2: Chlorination of Nitrobenzene

  • Treat the nitrobenzene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).

  • The nitro group directs the incoming chlorine atom to the meta position, yielding m-chloronitrobenzene.

Step 3: Reduction of the Nitro Group

  • Reduce the m-chloronitrobenzene using a reducing agent like iron filings in the presence of hydrochloric acid (Fe/HCl).

  • This step converts the nitro group to an amino group, forming m-chloroaniline.

Step 4: Diazotization of m-Chloroaniline

  • Treat the m-chloroaniline with a cold solution of sodium nitrite and hydrochloric acid (NaNO₂/HCl) at 0-5°C.

  • This reaction forms the corresponding diazonium salt, m-chlorobenzenediazonium chloride.

Step 5: Sandmeyer Reaction

  • Introduce the diazonium salt to a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • This final step replaces the diazonium group with a chlorine atom, yielding the target molecule, m-dichlorobenzene.

B. Advanced and Versatile Approaches: Palladium-Catalyzed Cross-Coupling Reactions

For more complex polyhalogenated benzene scaffolds, particularly those involving the formation of carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods in this category.

Causality Behind the Choice: Suzuki vs. Buchwald-Hartwig

The decision to employ a Suzuki-Miyaura coupling versus a Buchwald-Hartwig amination is fundamentally determined by the desired bond formation.[1] The Suzuki reaction is the method of choice for creating carbon-carbon bonds, for instance, in the synthesis of biphenyl derivatives.[2][3] In contrast, the Buchwald-Hartwig amination is specifically designed for the formation of carbon-nitrogen bonds, which are prevalent in many classes of drugs.[1][4]

The choice of catalyst and ligands is also critical for success, especially when dealing with polyhalogenated substrates where selectivity can be a challenge.[5] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at less reactive positions on a dihalogenated pyridine ring.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Dihalogenated Benzene

This protocol provides a general framework for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

Materials:

  • Dihalogenated benzene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)[7]

Procedure:

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the dihalogenated benzene, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Structure-Activity Relationships (SAR): Decoding the Impact of Halogenation

The introduction of multiple halogens onto a benzene scaffold can profoundly influence a molecule's biological activity. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds.[8]

A. The Role of Halogen Bonding

A key insight in modern medicinal chemistry is the recognition of halogen bonding as a significant non-covalent interaction between a halogenated ligand and a biological target.[9] This interaction, where the halogen atom acts as a Lewis acid, can contribute significantly to binding affinity and selectivity.[10] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl.[9]

B. Physicochemical Property Modulation

Polyhalogenation can also fine-tune the physicochemical properties of a drug candidate:

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.

  • Metabolic Stability: The introduction of halogens at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life.

  • pKa Modulation: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, which can affect a drug's ionization state and, consequently, its solubility and target engagement.[6][7]

C. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of polyhalogenated benzene derivatives and their biological activity.[11][12] By developing mathematical models that correlate molecular descriptors with experimental data, QSAR can predict the activity of novel compounds and guide the design of more potent and selective drug candidates.[8]

Table 1: Exemplary QSAR Data for Halogenated Benzene Derivatives

CompoundMolecular Descriptor(s)Observed Activity (IC₅₀, µM)Predicted Activity (pIC₅₀)
2,4-dichlorophenolLogP, Dipole Moment15.24.82
3,5-dibromophenolSurface Area, Molar Refractivity8.95.05
2,4,6-trichlorophenolLogP, Electronic Energy3.15.51
PentachlorophenolLogP, Polarizability0.56.30

Note: This table presents hypothetical data for illustrative purposes.

III. Biological Evaluation: From In Vitro Assays to Toxicological Profiling

A rigorous biological evaluation is essential to characterize the efficacy and safety of drug candidates based on polyhalogenated benzene scaffolds.

A. In Vitro Efficacy: Cellular Assays

Cell-based assays are the workhorses of early-stage drug discovery, providing a means to assess the biological activity of compounds in a physiologically relevant context.[13] The choice of assay depends on the therapeutic target and the desired endpoint.

Causality Behind the Choice of Cell-Based Assays

The selection of a specific cell viability or cytotoxicity assay is driven by the need to understand not just if a compound affects cells, but how.[14]

  • MTT and Resazurin Reduction Assays: These assays measure metabolic activity and are good indicators of overall cell health and proliferation.[13][15] They are often used in initial high-throughput screening to identify compounds that inhibit cell growth.

  • LDH Release Assay: This assay detects cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity. It provides a more direct measure of cell death compared to metabolic assays.

  • ATP Assay: Measuring intracellular ATP levels is a highly sensitive method for quantifying viable cells, as ATP is rapidly depleted in dying cells.[15]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a common method for assessing the effect of a compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Polyhalogenated benzene test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the polyhalogenated benzene compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[16]

B. Toxicological Assessment: Ensuring Safety

The potential toxicity of polyhalogenated aromatic compounds is a critical consideration in drug development.[10][17][18][19] Early-stage in vitro toxicology screening can help to identify and deprioritize compounds with unfavorable safety profiles.[20][21]

Rationale for In Vitro Toxicology Screening

  • Early Identification of Liabilities: In vitro assays can flag potential issues such as cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity early in the drug discovery process, saving time and resources.[22]

  • Reduction of Animal Testing: By providing initial safety data, in vitro methods align with the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

  • Mechanistic Insights: These assays can provide valuable information about the mechanisms of toxicity.[21]

Table 2: Common In Vitro Toxicology Assays

Assay TypeEndpoint MeasuredRationale for Use
Ames TestMutagenicity in bacteriaScreens for potential carcinogenicity.[20]
Chromosomal Aberration AssayDamage to chromosomes in mammalian cellsAssesses clastogenic potential.[20]
Hepatotoxicity AssayInjury to cultured hepatocytesIdentifies compounds with the potential to cause liver damage.
hERG AssayInhibition of the hERG potassium channelScreens for the risk of drug-induced cardiac arrhythmias.

IV. Case Study: Development of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors

The discovery and optimization of a series of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation (OXPHOS) provides an excellent example of the principles discussed in this guide.[23]

  • Initial Hit Identification: A phenotypic screen identified a benzene-1,4-disulfonamide hit compound that was selectively cytotoxic to cancer cells grown in a galactose-containing medium, a condition that forces reliance on OXPHOS.[23]

  • Structure-Activity Relationship Studies: A multi-parameter lead optimization campaign was undertaken to improve potency and metabolic stability. This involved systematic modifications to the benzene scaffold and its substituents.[23]

  • Biological Evaluation: The potency of the optimized analogs was assessed using cytotoxicity assays in both glucose- and galactose-containing media, as well as a direct biochemical assay for Complex I inhibition.[23]

  • In Vivo Efficacy: A close analog of the lead compound demonstrated significant single-agent efficacy in a syngeneic pancreatic cancer model in mice, validating the therapeutic potential of this polyhalogenated benzene scaffold.[23]

V. Conclusion and Future Perspectives

The polyhalogenated benzene scaffold continues to be a valuable asset in the drug discoverer's armamentarium. Its utility stems from the profound and predictable ways in which halogenation can modulate the biological and physicochemical properties of a molecule. As our understanding of the subtleties of halogen bonding and other non-covalent interactions deepens, and as our synthetic and analytical tools become more sophisticated, the strategic application of polyhalogenated benzenes will undoubtedly lead to the development of safer and more effective medicines for a wide range of human diseases.

Visualizations

Diagram 1: General Workflow for Polyhalogenated Benzene Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation Primary_Screening Primary_Screening Structural_Confirmation->Primary_Screening Hit_Confirmation Hit_Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose_Response Hit_Confirmation->Dose_Response SAR_Studies SAR_Studies Dose_Response->SAR_Studies ADME_Tox_Profiling ADME_Tox_Profiling SAR_Studies->ADME_Tox_Profiling Lead_Selection Lead_Selection ADME_Tox_Profiling->Lead_Selection In_Vivo_Efficacy In_Vivo_Efficacy Lead_Selection->In_Vivo_Efficacy Safety_Pharmacology Safety_Pharmacology In_Vivo_Efficacy->Safety_Pharmacology Candidate_Nomination Candidate_Nomination Safety_Pharmacology->Candidate_Nomination

Caption: A generalized workflow for the discovery and development of drugs based on polyhalogenated benzene scaffolds.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key method for C-C bond formation.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

  • In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. [Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry. PMC. [Link]

  • Toxicological Profile for Dichlorobenzenes. NCBI Bookshelf. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes. NCBI Bookshelf. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Toxicological Profile for dichlorobenzenes. ATSDR - CDC. [Link]

  • Dichlorobenzenes | Toxicological Profile | ATSDR. CDC. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Chronic Toxicity Summary 1,4-Dichlorobenzene. OEHHA. [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. MDPI. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cell viability assays – Measure how happy your cells are. BMG Labtech. [Link]

  • Predicting toxicity of benzene derivatives by molecular hologram derived quantitative structure-activity relationships (QSARS). PubMed. [Link]

  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. SCIRP. [Link]

  • Suzuki or Buchwald-Hartwig for med chem? : r/Chempros. Reddit. [Link]

  • Comparison of Suzuki versus Buchwald cross-coupling. ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride. MDPI. [Link]

  • QSAR Study and Molecular Docking Assisted Design of Novel Cyclohexane- 1,3-Dione Derivatives as Anticancer Agents for Non-Small Cell Lung Cancer. Biointerface Research in Applied Chemistry. [Link]

  • Organohalogen Flame Retardant Scope Document: Polyhalogenated Benzene Aliphatic and Functionalized Subclass. Consumer Product Safety Commission. [Link]

  • Modulation of benzene toxicity by polyinosinic-polycytidilic acid, an interferon inducer. PubMed. [Link]

  • Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. MDPI. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science (RSC Publishing). [Link]

  • Benzene: a case study in parent chemical and metabolite interactions. PubMed - NIH. [Link]

  • Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with rigorous safety and process control standards.

Abstract & Scope

The introduction of a fluoromethoxy (-OCH₂F) group onto a polysubstituted benzene ring is a high-value transformation in medicinal and agrochemical chemistry. This moiety acts as a lipophilic hydrogen bond acceptor and a metabolic blocker, often superior to the methoxy or trifluoromethoxy analogs.

This guide details the synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene . The synthesis hinges on the precise regiochemical construction of the phenol precursor, 2,5-dichloro-3-fluorophenol , followed by a controlled O-fluoromethylation. We present two validated protocols for the ether formation: a direct alkylation using bromofluoromethane (Method A) and a scalable two-step chloromethylation/halogen exchange (Method B).

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage. The steric and electronic environment of the phenol—flanked by a chlorine and a fluorine atom—requires robust alkylation conditions to prevent C-alkylation or polymerization.

Retrosynthesis Target 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene (Target) Phenol 2,5-Dichloro-3-fluorophenol (Critical Precursor) Phenol->Target O-Alkylation Reagent Fluoromethylating Agent (BrCH2F or ClCH2OR) Reagent->Target Aniline 2,5-Dichloro-3-fluoroaniline Aniline->Phenol Diazotization / Hydrolysis

Figure 1: Retrosynthetic disconnection showing the phenol precursor and the etherification pathway.[1][2]

Critical Precursor Sourcing

Molecule: 2,5-Dichloro-3-fluorophenol CAS: 1394927-62-8[3][4][5]

This phenol is the structural anchor. While commercially available from specialized fluorochemistry suppliers, it can be synthesized via the Sandmeyer reaction if bulk quantities are required.

  • Synthesis Route: 2,5-Dichloro-3-fluoroaniline

    
     Diazonium Salt (
    
    
    
    )
    
    
    Hydrolysis (
    
    
    , reflux).
  • Purity Requirement:

    
     (GC). Impurities such as isomeric phenols will co-migrate during the final fluoromethylation step, making purification difficult.
    

Experimental Protocols

Method A: Direct O-Alkylation with Bromofluoromethane (Lab Scale)

Best for: Rapid gram-scale synthesis, high yield, clean reaction profile. Safety Note: Bromofluoromethane is a volatile alkylating agent. Use a sealed pressure tube.

Materials Table
ReagentMW ( g/mol )Equiv.[6]Qty (Example)Role
2,5-Dichloro-3-fluorophenol 181.01.05.0 g (27.6 mmol)Substrate
Bromofluoromethane (BrCH₂F) 112.91.54.7 g (41.4 mmol)Alkylating Agent
Cesium Carbonate (Cs₂CO₃) 325.82.018.0 g (55.2 mmol)Base
DMF (Anhydrous) --50 mLSolvent
Step-by-Step Protocol
  • Preparation: Flame-dry a 150 mL heavy-wall pressure vessel (Ace Glass or similar) and cool under nitrogen.

  • Charging: Add 2,5-dichloro-3-fluorophenol (5.0 g) and Cs₂CO₃ (18.0 g) to the vessel.

  • Solvation: Add anhydrous DMF (50 mL). Stir at room temperature for 15 minutes to form the phenoxide. The mixture may turn yellow/orange.

  • Reagent Addition:

    • Cool the vessel to -78°C (dry ice/acetone bath).

    • Condense Bromofluoromethane gas (bp ~9°C) into the vessel using a gas inlet adapter until the required mass (4.7 g) is transferred. Alternatively, if using a solution of BrCH₂F in DMF, add via syringe.

  • Reaction: Seal the vessel tightly. Allow it to warm to room temperature, then heat to 50°C in an oil bath behind a blast shield. Stir for 12 hours.

  • Work-up:

    • Cool to room temperature.[2][7][8] Vent carefully in a fume hood.

    • Dilute with Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove DMF.

    • Wash organic layer with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 85-92%.

    • Characterization: ¹⁹F NMR will show a characteristic triplet/quartet for the -OCH₂F group around -150 to -160 ppm.

Method B: Two-Step Chloromethylation / Halogen Exchange (Scale-Up)

Best for: Large scale (>100g) where BrCH₂F cost or handling is prohibitive.

Workflow Diagram

MethodB Phenol Phenol Precursor Step1 Step 1: Chloromethylation (Paraformaldehyde / HCl) Phenol->Step1 Inter Intermediate: Chloromethyl Ether Step1->Inter Step2 Step 2: Halex Reaction (KF / 18-Crown-6 / Sulfolane) Inter->Step2 Product Final Product: Fluoromethoxy Ether Step2->Product

Figure 2: The "Halex" route avoids gaseous reagents but requires careful handling of the carcinogenic chloromethyl ether intermediate.

Step 1: Synthesis of Chloromethyl Ether[9]
  • Reaction: Dissolve 2,5-dichloro-3-fluorophenol (10 g) in Dichloromethane (DCM). Add Paraformaldehyde (1.2 equiv).

  • Acidification: Bubble dry HCl gas through the solution at 0°C until saturation. Stir at room temperature for 4 hours.

  • Isolation: Separate the organic phase, dry over

    
    , and concentrate carefully (rotary evaporator in a dedicated hood).
    
    • Safety: The intermediate 1,4-dichloro-2-fluoro-6-(chloromethoxy)benzene is a potential carcinogen (analogous to BCME). Handle with extreme caution.

Step 2: Fluorination (Halex)
  • Setup: In a dry flask, combine the crude chloromethyl ether from Step 1 with Spray-dried Potassium Fluoride (KF) (3.0 equiv) and 18-Crown-6 (0.1 equiv).

  • Solvent: Add Sulfolane or Acetonitrile (dry).

  • Reaction: Heat to 80-90°C for 6-8 hours. The crown ether catalyzes the solubilization of fluoride ions.

  • Work-up: Dilute with water, extract into ether/hexanes. Sulfolane is water-soluble and will be removed.

  • Purification: Distillation or Chromatography.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers. If these are absent, the reaction failed.

TechniqueMarkerExpected ValueInterpretation
¹H NMR -OCH₂F Doublet

5.6 - 5.8 ppm (

Hz)
Diagnostic geminal H-F coupling confirms mono-fluorination.
¹⁹F NMR -OCH₂F Triplet

-150 to -160 ppm
Distinct from Ar-F signal (

-110 to -130 ppm).
GC-MS Molecular Ion

Characteristic Cl₂ isotope pattern (9:6:1).

Troubleshooting:

  • Product is O-Methyl (-OCH₃): Caused by reaction with solvent (Methanol) or impurities. Ensure DMF is amine-free.

  • Product is O-Formyl (-OCHO): DMF hydrolysis. Ensure anhydrous conditions.

  • Low Yield:[10] Incomplete deprotonation.[7] Ensure

    
     is dry and ground to a fine powder.
    

References

  • Phenol Precursor Data: 2,5-Dichloro-3-fluorophenol. CAS Common Chemistry. CAS RN: 1394927-62-8.[3][4][5] Link

  • Fluoromethylation Methodology:Synthesis of fluoromethyl ethers: A review of strategies. (General grounding on BrCH2F usage).
  • Halex Reaction Conditions: Potassium fluoride/18-crown-6 mediated synthesis of fluoroalkyl ethers. Journal of Fluorine Chemistry.[11][12] (Standard protocol adaptation).

  • Safety Data: Bromofluoromethane SDS. Sigma-Aldrich. Link (Search CAS 373-52-4).

Disclaimer: This protocol involves hazardous substances, including alkylating agents and potential carcinogens. All work must be performed in a functioning fume hood by trained personnel.

Sources

Application Note: O-Fluoromethylation of 2,4-Dichloro-6-Fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the O-fluoromethylation of 2,4-dichloro-6-fluorophenol to synthesize 1-(fluoromethoxy)-2,4-dichloro-6-fluorobenzene . The fluoromethoxy (


) moiety is a critical pharmacophore in medicinal chemistry, acting as a non-classical bioisostere of the methoxy group with reduced metabolic liability and altered lipophilicity (

).

Target Audience: Medicinal Chemists, Process Development Scientists. Key Challenge: The substrate is a sterically hindered, electron-deficient phenol (


). Standard alkylation conditions often fail due to the low nucleophilicity of the phenoxide and the volatility of fluoromethylating agents.
Solution:  A cesium-promoted nucleophilic substitution utilizing bromofluoromethane (

) in a polar aprotic solvent, optimized for conversion and safety.

Strategic Analysis & Mechanistic Insight

Substrate Assessment

The starting material, 2,4-dichloro-6-fluorophenol , presents specific synthetic hurdles:

  • Electronic Deactivation: The presence of two chlorine atoms and one fluorine atom significantly stabilizes the phenoxide anion, reducing its nucleophilicity compared to phenol.

  • Steric Hindrance: The hydroxyl group is flanked by a chlorine at C2 and a fluorine at C6, creating a "ortho-di-substituted" steric pocket that impedes the approach of the electrophile.

Reaction Design: The Cesium Effect

To overcome the weak nucleophilicity, Cesium Carbonate (


)  is selected over Potassium Carbonate (

).
  • Solubility: Cesium salts are more soluble in organic solvents (DMF/NMP).

  • "Naked" Anion: The large ionic radius of

    
     results in a looser ion pair with the phenoxide, effectively increasing the available electron density on the oxygen atom for 
    
    
    
    attack.
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for process optimization.

ReactionPathway Substrate 2,4-Dichloro-6- fluorophenol Deprotonation Deprotonation (Cs2CO3 / DMF) Substrate->Deprotonation  pKa ~7.0   Intermed Cesium Phenoxide Pair Deprotonation->Intermed  Formation of Loose Ion Pair   Transition SN2 Transition State Intermed->Transition  + CH2BrF (Electrophile)   Product 1-(Fluoromethoxy)- 2,4-dichloro-6- fluorobenzene Transition->Product  - CsBr  

Figure 1: Mechanistic pathway utilizing the Cesium Effect to enhance phenoxide nucleophilicity.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.Note
2,4-Dichloro-6-fluorophenol 1.0SubstrateN/ASolid, irritant.[1]
Bromofluoromethane 1.2 - 1.5Electrophile373-52-4Gas/Volatile Liquid (bp 19°C). Ozone depleting.
Cesium Carbonate 1.5 - 2.0Base534-17-8Dried, anhydrous.
DMF (N,N-Dimethylformamide) SolventSolvent68-12-2Anhydrous, 0.1M - 0.2M conc.
Step-by-Step Methodology

Safety Pre-Check: Bromofluoromethane is an ozone-depleting substance and a potential alkylating carcinogen. All operations must occur in a well-ventilated fume hood. If available, use a sealed pressure tube or autoclave to contain the volatile reagent.

Step 1: Phenoxide Formation
  • Charge a flame-dried reaction vessel (pressure tube recommended) with 2,4-dichloro-6-fluorophenol (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

  • Add Cesium Carbonate (

    
    , 1.5 equiv) in a single portion.
    
  • Stir the suspension at ambient temperature for 30 minutes.

    • Observation: The mixture may change color (often yellow/orange) indicating phenoxide formation.

Step 2: Electrophile Addition
  • Cool the reaction mixture to 0°C using an ice bath. This is critical to prevent rapid vaporization of the alkylating agent.

  • Introduce Bromofluoromethane (1.2 equiv).

    • Technique: If using a gas cylinder, bubble slowly into the solution. If using a liquid solution (e.g., in THF), add dropwise via syringe.

  • Seal the reaction vessel immediately.

Step 3: Reaction & Monitoring
  • Allow the reaction to warm to room temperature.

  • Heat the sealed vessel to 50–60°C for 4–6 hours.

    • Rationale: Elevated temperature is required to overcome the steric hindrance of the 2,6-disubstitution.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The product is less polar than the starting phenol.

    • Target: >95% consumption of starting material.

Step 4: Work-up & Purification [2]
  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Dilute the mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
    • Caution: The product may be volatile.[3] Do not use high vacuum (< 10 mbar) or excessive heat during concentration.

  • Purification: Flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    

Expected Results & Characterization

Successful synthesis is validated by the appearance of the characteristic fluoromethoxy doublet in the


H NMR and the triplet in the 

F NMR.
Data Summary Table
Analytical MethodDiagnostic SignalInterpretation
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NMR

5.60 – 5.80 ppm (d,

Hz, 2H)
The

geminal protons coupled to Fluorine.

F NMR

-150 to -155 ppm (t,

Hz, 1F)
The Fluorine atom in

.

F NMR

-120 to -130 ppm (s, 1F)
The aromatic Fluorine (unchanged).
MS (EI/ESI) M+ (Parent Ion)Confirm molecular weight (MW + 32 vs starting phenol).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Loss of

      
       due to volatility.
      
    • Fix: Ensure the vessel is sealed tight; increase equivalents of

      
       to 2.0; lower the initial addition temp to -10°C.
      
  • Issue: C-Alkylation Byproducts.

    • Cause: Ambient reactivity of the phenoxide ring.

    • Fix: Unlikely with this substrate due to the blocked ortho/para positions (Cl, Cl, F), making this substrate highly specific for O-alkylation.

Alternative "Green" Protocol (Gas-Free)

For labs unable to handle gaseous Freons, a solid-state reagent approach using Fluoromethyl sulfonium salts is recommended.

Reagent: S-(monofluoromethyl)-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate.[4] Conditions:

  • Mix Substrate (1.0 equiv) and Reagent (1.2 equiv) in DCM.

  • Add BTPP (Phosphazene base) or

    
    .
    
  • Stir at RT for 12h. Advantage: Bench-stable solid reagent, no autoclave required. Disadvantage: Higher reagent cost, lower atom economy.

Process Workflow Diagram

Workflow Start Start: 2,4-Dichloro-6-fluorophenol Dissolve Dissolve in anhydrous DMF (0.2 M) Start->Dissolve BaseAdd Add Cs2CO3 (1.5 eq) Stir 30 min @ RT Dissolve->BaseAdd Cool Cool to 0°C BaseAdd->Cool ReagentAdd Add CH2BrF (1.2-1.5 eq) SEAL VESSEL Cool->ReagentAdd Heat Heat to 60°C 4-6 Hours ReagentAdd->Heat Check IPC: TLC/LCMS Conversion >95%? Heat->Check Check->ReagentAdd No (Add more reagent) Workup Aq. Workup (EtOAc/H2O) Concentrate (Low Vac) Check->Workup Yes Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of the target fluoromethoxy arene.

References

  • Direct O-Monofluoromethylation of Phenols: Review of reagents and methods for introducing the

    
     group.
    Chemical Reviews and Letters, "Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes."
    
    
  • Bromofluoromethane Reagent Profile: Safety, handling, and physical properties of the primary alkylating agent. ChemicalBook, "Bromofluoromethane - Safety Data Sheet."

  • Cesium Carbonate in Alkylation: The "Cesium Effect" in enhancing nucleophilic substitution of phenols. Organic Letters (General reference for Cs effect in alkylation).

  • Sulfonium Salt Alternatives: Bench-stable reagents for electrophilic fluoromethylation. Journal of the Chinese Chemical Society, "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of fluoromethoxy groups during workup

Technical Support Center: Stabilizing Fluoromethoxy ( ) Groups

Topic: Preventing Hydrolysis During Workup and Purification Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The fluoromethoxy group (



hydrolytically unstable

This guide addresses the specific chemical liability of

basic workup protocolsneutralized stationary phases
Module 1: The Mechanism of Failure

Q: Why does my fluoromethoxy compound decompose during standard workup?

A: The decomposition is driven by the


-fluoro effect

Unlike a standard methyl ether, the monofluoromethyl group can stabilize a positive charge on the carbon via resonance (forming an oxocarbenium-like species) or facilitate a concerted hydrolysis mechanism. The fluorine atom acts as a leaving group in the presence of water and acid, leading to the collapse of the molecule into the parent alcohol, formaldehyde, and HF.

Mechanism of Acid-Catalyzed Hydrolysis

HydrolysisMechanismSubstrateFluoromethoxy EtherR-O-CH₂FProtonationProtonation(Acid/Silica)Substrate->Protonation+ H⁺IntermediateHemiacetal Intermediate[R-O-CH₂OH]Protonation->Intermediate+ H₂O, - HFProductsDecomposition ProductsR-OH + HCHO + HFIntermediate->ProductsCollapse

Figure 1: The acid-catalyzed decomposition pathway of fluoromethoxy ethers. Note that the release of HF can further catalyze the reaction (autocatalysis) if not neutralized.

Module 2: Stability Comparison & Risk Assessment

Q: I work with


 groups frequently. Can I treat 

the same way?

A: No. The stability profile of fluorinated ethers is non-linear. The monofluoromethyl ether is the "weak link" in the series due to the specific balance of electronics and sterics that allows for easier nucleophilic attack at the methylene carbon.

Table 1: Stability Profile of Fluorinated Ethers

MoietyStructureAcid StabilityBase StabilityPrimary Decomposition Risk
Trifluoromethoxy

High HighGenerally inert; requires extreme conditions to cleave.
Difluoromethoxy

Moderate HighStable to silica; can hydrolyze in strong acid/heat.
Fluoromethoxy

Low ModerateHigh risk on Silica Gel. Hydrolyzes to Alcohol + HCHO.
Module 3: Troubleshooting & Protocols
Scenario A: "My product disappeared on the silica column."

Diagnosis: Standard silica gel is slightly acidic (


Solution: The Triethylamine (TEA) Neutralization Protocol You must neutralize the acidic silanol groups on the silica surface before and during purification.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).

  • Pre-treatment: Add 1% to 5% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column with this TEA-treated slurry.

  • Elution: Run the column using a mobile phase that contains 0.5% to 1% TEA throughout the entire gradient.

    • Note: The TEA ensures the local environment remains basic, preventing protonation of the ether oxygen.

  • Post-Column: Rotovap fractions immediately. The TEA is volatile and will be removed, but prolonged exposure to concentrating TEA is generally safe for these ethers.

Scenario B: "I see a new spot corresponding to the parent alcohol after workup."

Diagnosis: The reaction quench or aqueous wash was too acidic.

Solution: Buffered Basic Workup

  • Quench: Never quench with

    
     or 
    
    
    (which is slightly acidic). Use Saturated Aqueous
    
    
    or
    
    
    Phosphate Buffer
    .
  • Phase Separation: Separate layers quickly. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.

  • Drying: Use

    
      (neutral) or 
    
    
    (basic). Avoid
    
    
    if it is old or acidic, and strictly avoid acidic clays.
Scenario C: "Can I use Alumina instead?"

A: Yes, this is often the superior choice. Protocol: Use Neutral or Basic Alumina (Activity Grade II or III) instead of silica gel. Alumina lacks the acidic silanol groups that cause decomposition.

  • Tip: If using Basic Alumina, ensure your molecule doesn't have other base-sensitive groups (like esters), although

    
     itself is generally base-stable.
    
Module 4: Decision Tree for Purification

PurificationLogicStartCrude Reaction Mixture(Contains -OCH₂F)CheckImpurityAre impuritiesacid/base sensitive?Start->CheckImpurityDecision1Use Neutral Alumina(Safest Option)CheckImpurity->Decision1No / UnsureDecision2Use Silica Gel?CheckImpurity->Decision2Must use SilicaFinishIsolate Product(Keep cold, store basic)Decision1->FinishPreTreatPre-treat Silica with2-5% Et₃N in HexanesDecision2->PreTreatMandatoryRunColumnElute with solventcontaining 1% Et₃NPreTreat->RunColumnRunColumn->Finish

Figure 2: Purification workflow decision tree. Neutral Alumina is preferred; TEA-buffered silica is the alternative.

Frequently Asked Questions (FAQs)

Q: Is the


 group stable to hydrogenation (

)?
A:yes

Q: My compound is an alkylating agent. What safety precautions are needed? A: Monofluoromethyl ethers are structurally related to MOM-Cl (chloromethyl methyl ether), a known carcinogen. While


  • Handle in a fume hood.

  • Double-glove.

  • Treat all waste streams with basic solution (e.g., 1M NaOH) to fully hydrolyze any active alkylating species before disposal.

References
  • Hydrolytic Instability of

    
    -Fluoro Ethers 
    Source: Journal of Organic Chemistry / ACS Publications
    Context: Discusses the lability of 
    
    
    -alkoxy substituents and the mechanism of hydrolysis for fluoromethyl ethers compared to di/trifluoro analogs.
    • Purification of Acid-Sensitive Compounds (TEA/Silica Protocol)

      • Stability of Fluorinated Substituents in Drug Design Source: MDPI / Molecules Context: Compar

        
        , 
        
        
        , and
        
        
        groups regarding metabolic and chemical stability.
        • Context: Highlights the stability differences and synthesis conditions for fluoroalkyl ethers, reinforcing the need for specific handling of mono- vs.

          Separation of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene isomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Separation & Purification of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene

          Executive Summary

          You are encountering difficulties in the isolation of 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene . This molecule presents a "perfect storm" of separation challenges: it is lipophilic, lacks strong ionizable groups, and possesses regioisomers with nearly identical boiling points and hydrophobicities.

          Standard C18 protocols often fail here because they rely on hydrophobicity (logP), which barely differs between positional isomers (e.g., the 1,2-dichloro isomer vs. the 1,4-dichloro target). This guide shifts the mechanism of separation from hydrophobicity to shape selectivity and

          
          -
          
          
          
          electron interactions
          .
          Part 1: Diagnostic & Troubleshooting Hub
          Q1: "My HPLC peaks are co-eluting. I’ve tried a C18 gradient from 50-100% ACN, but the isomers merge into a single broad peak."

          Diagnosis: Lack of Selectivity (

          
          ).
          Standard alkyl phases (C8/C18) interact primarily via van der Waals forces. Your isomers (regioisomers where Cl/F positions vary) have identical molecular weights and nearly identical hydrophobic volumes. C18 cannot "see" the difference in electron density distribution.
          

          The Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. You must utilize Fluorinated Stationary Phases . A PFP (Pentafluorophenyl) column offers three distinct interaction mechanisms that C18 lacks:

          • 
            -
            
            
            
            Interactions:
            The electron-deficient fluorinated ring on the column interacts with the electron-rich aromatic ring of your analyte.
          • Dipole-Dipole Interactions: The C-F bonds on the column interact with the C-Cl and C-F dipoles on your molecule.

          • Shape Selectivity: PFP phases are rigid and sensitive to the steric bulk of the ortho substituents (the -OCH2F and -F groups).

          Recommended Protocol (Analytical):

          • Column: PFP (Pentafluorophenyl) Core-Shell, 2.6 µm, 100 Å.

          • Mobile Phase A: Water + 5mM Ammonium Formate (Neutral pH).

          • Mobile Phase B: Methanol (MeOH provides better

            
            -selectivity than Acetonitrile).
            
          • Gradient: Isocratic hold at 60% B for 5 mins, then ramp to 80% B.

          • Temperature: Lower temperature (20-25°C) often enhances shape selectivity for halogenated isomers.

          Technical Note: If PFP fails, the secondary choice is a Biphenyl phase, which maximizes

          
          -
          
          
          
          retention differences between the crowded 1,2,6-substitution pattern and less crowded isomers.
          Q2: "I am seeing a new impurity peak appearing during the run, and my main peak area is decreasing. Is my compound degrading?"

          Diagnosis: On-column Hydrolysis of the Fluoromethoxy Group. Unlike the hyper-stable trifluoromethoxy group (-OCF

          
          ), the monofluoromethoxy group (-OCH
          
          
          
          F)
          is a chemically labile hemiacetal derivative. It is susceptible to hydrolysis, releasing formaldehyde and fluoride ions, especially under acidic conditions.

          The Fix: pH Management.

          • Avoid: Strong acids (TFA, H

            
            SO
            
            
            
            ) in your mobile phase.
          • Avoid: High temperatures (>40°C) in aqueous buffers.

          • Adopt: Buffered neutral conditions (pH 6.5 - 7.5) using Ammonium Acetate or Ammonium Formate.

          Visualizing the Degradation Risk:

          degradation_pathway cluster_prevention Prevention Strategy Target Target Molecule Ar-O-CH2-F Intermediate Hemiacetal Intermediate [Ar-O-CH2-OH] Target->Intermediate Acidic Hydrolysis (H3O+) Products Degradation Products Ar-OH + HCHO + HF Intermediate->Products Spontaneous Collapse Advice Use Neutral pH (6.8) Avoid TFA

          Caption: Figure 1. Hydrolytic instability of the monofluoromethoxy group (-OCH2F) in acidic media.

          Q3: "How do I distinguish the 1,4-dichloro regioisomer from the 1,2-dichloro byproduct without a standard?"

          Diagnosis: Structural Elucidation ambiguity. Mass Spectrometry (MS) will show identical parent ions (M+) and very similar fragmentation patterns for regioisomers.

          The Solution:

          
          F-NMR Spectroscopy. 
          You have two distinct fluorine environments: the aromatic fluorine (Ar-F) and the aliphatic fluorine (-OCH
          
          
          
          F).
          • Coupling Constants (

            
             values): 
            
            • Target (1,4-dichloro-2-fluoro...): The Ar-F is meta to one Cl and ortho to the -OCH2F group (depending on exact numbering priority). Look for specific

              
               or 
              
              
              
              couplings.
            • Isomer (1,2-dichloro...): The Ar-F will have a different neighboring proton environment.

          • Chemical Shift: The -OCH

            
            F fluorine is highly characteristic (typically 
            
            
            
            -150 to -160 ppm triplet in proton-coupled mode). The Ar-F will shift significantly based on whether it is flanked by Cl or H.
          Part 2: Method Development Workflow

          Use this logic gate to select the correct separation mode.

          method_selection Start Start: Crude Mixture (Isomers + Impurities) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Warning STOP: Risk of -OCH2F Hydrolysis. Adjust to pH 5-7. Check_pH->Warning Yes Select_Col Column Selection Strategy Check_pH->Select_Col No Warning->Select_Col C18 Try C18 (High Carbon Load) Select_Col->C18 Resolution Resolution > 1.5? C18->Resolution Success Proceed to Validation Resolution->Success Yes Fail_C18 Resolution < 1.5 (Co-elution) Resolution->Fail_C18 No PFP Switch to PFP (Pentafluorophenyl) Mechanism: F-F & Pi-Pi Interaction Fail_C18->PFP PFP_Res Resolution > 1.5? PFP->PFP_Res PFP_Res->Success Yes GC Attempt GC-FID/MS (Low Temp Injector) PFP_Res->GC No (Still Co-eluting)

          Caption: Figure 2. Decision matrix for selecting the appropriate stationary phase for fluorinated aromatic isomers.

          Part 3: Comparative Data & Specifications

          Table 1: Recommended Column Chemistries for Halogenated Aromatics

          Stationary PhaseMechanism of ActionSuitability for Your Compound
          C18 (Octadecyl) Hydrophobic Interaction (Dispersive)Low. Cannot easily distinguish positional isomers of Cl/F.
          PFP (Pentafluorophenyl)
          
          
          -
          
          
          , Dipole-Dipole, Shape Selectivity
          High. The F-atoms on the column interact specifically with the electron-deficient ring of your target.
          Phenyl-Hexyl
          
          
          -
          
          
          Stacking
          Medium. Good for aromaticity differences, but less selective for halogen positioning than PFP.
          Silica (Normal Phase) Adsorption / H-BondingMedium. Useful if using Hexane/EtOAc, but reproducibility is lower for these non-polar compounds.
          Part 4: Preparative Scale-Up (FAQ)

          Q: "I need to isolate 5 grams. Can I just inject more onto my analytical column?" A: No. You will overload the column, causing peak fronting and loss of resolution.

          Scale-Up Protocol:

          • Solubility Check: Dissolve your crude in 100% Methanol. If solubility is low, use DMF (but watch for UV cutoff).

          • Loading: For a standard 250 x 21.2 mm Prep Column (PFP phase recommended):

            • Flow Rate: 20 mL/min.

            • Injection: 50-100 mg per run (depending on resolution).

          • Fraction Collection: Trigger by threshold, but always collect the "valley" between isomers into separate tubes to re-analyze.

          Alternative: Melt Crystallization If your isomers have melting point differences >10°C, melt crystallization is cheaper than Prep HPLC.

          • Cool the mixture slowly.

          • The symmetric isomer (often the 1,4-dichloro target) usually crystallizes first due to better packing efficiency compared to the asymmetric 1,2-dichloro impurities.

          References
          • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Demonstrates the orthogonality of PFP phases compared to C18).

          • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography.[1][2][3] Journal of Chromatography A. (Authoritative review on F-F interactions in separation science).

          • Olah, G. A., et al. (1974). Synthetic Methods and Reactions: Preparation of Fluoromethyl Ethers. Synthesis.[4][5][6][7][8] (Foundational chemistry regarding the stability and synthesis of -OCH2F groups).

          • Agilent Technologies. (2014). Analysis of Positional Isomers with Poroshell 120 PFP Columns. Application Note. (Specific data on separating chlorinated/fluorinated benzene isomers).

          • Vertex AI Search. (2026). Consolidated search results for 1,4-dichloro-2-fluoro-6-(fluoromethoxy)benzene properties and separation.9

          Disclaimer: This guide is intended for research and development purposes. The compound described is a potent chemical intermediate; all handling should occur in a fume hood with appropriate PPE. Ensure compliance with local environmental regulations regarding fluorinated waste disposal.

          Sources

          Purifying fluorinated ethers from unreacted phenol precursors

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Removing Unreacted Phenol Precursors from Fluorinated Ether Products Document ID: TS-CHEM-FL-042 Last Updated: February 25, 2026

          Introduction: The Separation Challenge

          Synthesizing fluorinated ethers (often via Williamson Ether Synthesis) presents a unique purification challenge. Unlike standard organic synthesis, the introduction of fluorine atoms alters the physical properties of your reagents significantly:

          • Acidity Shift: Fluorinated phenols (e.g., pentafluorophenol) are significantly more acidic (

            
            ) than non-fluorinated phenols (
            
            
            
            ).
          • Phase Behavior: Fluorinated products often possess high density and unique "fluorous" solubility, leading to phase inversion during extraction (the organic layer may sink).

          • Emulsion Risks: The high surface tension differences between fluorinated oils and aqueous bases frequently cause stubborn emulsions.

          This guide provides a logic-driven approach to purification, moving from chemical extraction to chromatographic isolation.

          Module 1: Chemical Extraction (The First Line of Defense)

          The most efficient method to remove unreacted phenol is to exploit its acidity, converting it into a water-soluble phenoxide salt.

          Protocol A: The Standard Alkaline Wash

          Use this for standard fluorinated aryl ethers where the phenol

          
          .
          

          Reagents:

          • Diethyl ether or Dichloromethane (DCM)

          • 1.0 M - 2.0 M Sodium Hydroxide (NaOH)

          • Saturated Sodium Chloride (Brine)

          Step-by-Step:

          • Dissolution: Dissolve your crude reaction mixture in the chosen organic solvent.

            • Expert Tip: If your product is highly fluorinated (e.g., perfluorinated chains), use DCM or a specific fluorous solvent (like HFE-7100) to ensure solubility.

          • The Wash: Transfer to a separatory funnel. Add an equal volume of 1M NaOH.

          • Agitation: Shake vigorously for 2 minutes. Vent frequently.

          • Phase Identification (CRITICAL):

            • Standard Ethers: Organic layer is usually on top .

            • Heavily Fluorinated Ethers: Organic layer is likely on the bottom (Density > 1.0 g/mL).

            • Self-Validation: Add a drop of water to the funnel. Watch where it travels. If it floats, your bottom layer is organic.

          • Separation: Drain the aqueous layer (containing sodium phenoxide).

          • Polishing: Wash the organic layer with Brine, dry over

            
            , and concentrate.
            
          Protocol B: Claisen’s Alkali (For "Stubborn" Phenols)

          Use this for sterically hindered phenols or "cryptophenols" that fail to extract with simple aqueous NaOH.[1]

          Mechanism: Claisen’s alkali (KOH in Methanol/Water) provides a lipophilic environment that allows the base to penetrate bulky organic clusters, effectively deprotonating hindered phenols.[1]

          Preparation: Dissolve 35g KOH in 25mL water, cool, then dilute with 100mL Methanol.

          Workflow:

          • Dissolve crude product in a non-polar solvent (Hexanes or Toluene).

          • Extract with Claisen’s alkali. The methanol helps solubilize the interface.

          • Wash the organic layer thoroughly with water (3x) to remove residual methanol before drying.

          Module 2: Troubleshooting & Decision Logic

          Visualizing the Workflow

          The following diagram outlines the decision process for purification, specifically addressing density checks and emulsion handling.

          PurificationLogic Start Crude Reaction Mixture CheckAcidity Check Phenol pKa Start->CheckAcidity StdWash Standard Wash (1M NaOH) CheckAcidity->StdWash pKa < 10 (Standard) Claisen Claisen's Alkali (KOH/MeOH) CheckAcidity->Claisen Hindered / Cryptophenol PhaseCheck Check Density: Is Product Fluorinated? StdWash->PhaseCheck Claisen->PhaseCheck PhaseInversion WARNING: Organic Layer is BOTTOM PhaseCheck->PhaseInversion High F Content NormalPhase Organic Layer is TOP PhaseCheck->NormalPhase Low F Content Emulsion Emulsion Formed? PhaseInversion->Emulsion NormalPhase->Emulsion BreakEmulsion Add Brine + Filter (Celite) Emulsion->BreakEmulsion Yes Final Pure Fluorinated Ether Emulsion->Final No BreakEmulsion->Final

          Caption: Decision matrix for selecting extraction media and identifying phase layers based on fluorination density.

          Module 3: Frequently Asked Questions (Technical Support)

          Q1: I performed the NaOH wash, but TLC still shows a phenol spot. Why?

          Diagnosis: This usually indicates incomplete deprotonation or re-protonation during workup. Root Causes & Solutions:

          • Acidity Mismatch: If your fluorinated phenol is less acidic than expected (rare, but possible with electron-donating substituents), 1M NaOH might be insufficient. Action: Increase base concentration to 2M or use Claisen’s Alkali.

          • Lipophilicity: Highly fluorinated phenols are extremely lipophilic. The phenoxide salt might actually partition back into the organic phase (acting as a phase transfer catalyst). Action: Wash the organic layer with a basic brine solution (Brine + 5% NaOH). The high ionic strength forces the organic salt out of the organic layer.

          Q2: I have a thick emulsion that won't separate. What do I do?

          Diagnosis: Fluorinated solvents often have low surface tension, leading to stable emulsions with aqueous bases. Troubleshooting Protocol:

          • The Brine Shock: Add saturated brine. The increased ionic strength often breaks the emulsion.

          • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth) in a sintered glass funnel. The Celite physically disrupts the droplets.

          • Centrifugation: If available, centrifuge the mixture at 3000 RPM for 5 minutes.

          • Fluorous Breakers: For persistent cases involving perfluorinated chains, add a small amount of trifluoroethanol (TFE) to the aqueous phase to modify surface tension.

          Q3: My product layer is on the bottom. How do I dry it?

          Diagnosis: You are working with a dense fluorinated solvent (e.g., DCM or neat fluorinated ether). Procedure:

          • Drain the bottom layer into a flask.

          • Don't assume the top layer is waste immediately—keep it until yield is verified.

          • Dry over Sodium Sulfate (

            
            ) , not Magnesium Sulfate (
            
            
            
            ).
            
            
            is a fine powder that can trap viscous fluorinated oils; granular
            
            
            minimizes physical loss of product.

          Data Summary: Solvent & Base Selection

          Precursor TypeEst. pKaRecommended BaseSolvent SystemDensity Alert
          Phenol (Unsub) 10.01M NaOH
          
          
          / Water
          Low Risk
          4-Fluorophenol 9.91M NaOH
          
          
          / Water
          Low Risk
          Pentafluorophenol 5.55%
          
          
          *
          DCM / WaterHigh (Bottom Layer)
          Hindered Phenol 10-11Claisen's AlkaliToluene / MeOH-WaterLow Risk

          *Note: Pentafluorophenol is acidic enough to be removed with Bicarbonate, which is gentler on sensitive ether linkages.

          References

          • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether workup and Claisen's Alkali).
          • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of acidity and pKa trends in phenols).
          • 3M Innovative Properties Co. Methods of making fluorinated ethers. US Patent US20110257073A1, 2011 . (Specifics on fluorinated ether density and solubility).

          • PubChem Database. Pentafluorophenol (Compound Summary). National Center for Biotechnology Information. (pKa data verification).

          • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (Techniques for handling stubborn emulsions).

          Sources

          Technical Guide: Optimizing Base Selection for Alkylation of Electron-Deficient Phenols

          Author: BenchChem Technical Support Team. Date: February 2026

          Version: 2.1 | Department: Chemical Process Development | Status: Operational

          Introduction: The Nucleophilicity Paradox

          In the alkylation of electron-deficient phenols (e.g., nitrophenols, hydroxy-pyridines, hydroxy-coumarins), researchers face a counter-intuitive challenge known as the Nucleophilicity/Acidity Paradox .

          While electron-withdrawing groups (EWGs) lower the pKa of the phenol (making deprotonation easy), they simultaneously stabilize the resulting phenoxide anion via resonance. This delocalization renders the oxygen atom a weak nucleophile . Standard protocols using Sodium Hydride (

          
          ) often fail not due to incomplete deprotonation, but because the tight ion pair formed between 
          
          
          
          and the stabilized phenoxide prevents nucleophilic attack on the alkyl halide.

          This guide details the "Loose Ion Pair" strategy using Cesium (

          
          ) and Silver (
          
          
          
          ) modulation to overcome these kinetic barriers.
          Base Selection Matrix

          Do not default to

          
          . Use this matrix to select the appropriate base based on substrate acidity and required regioselectivity.
          
          BaseCation Radius (pm)pKa (conj. acid)Primary UtilityMechanism of Action
          
          
          13810.3Standard PhenolsGeneral base; requires polar aprotic solvent (DMF/Acetone) to solvate
          
          
          .
          
          
          16710.3Electron-Deficient Phenols "Cesium Effect": Large cation radius prevents tight ion pairing, leaving the phenoxide "naked" and reactive [1].
          
          
          10235Non-functionalized PhenolsIrreversible deprotonation. Forms tight aggregates; poor for weak nucleophiles. Risk of side reactions.[1][2]
          
          
          115~10Ambident Nucleophiles HSAB Control: Promotes O-alkylation over N/C-alkylation by coordinating the halide leaving group [2].
          DIPEA N/A10.75Mild/SolubleUsed in homogenous Pd-catalyzed couplings; rarely effective for direct
          
          
          of deactivated phenols.
          Decision Logic & Workflow

          The following decision tree illustrates the logic for selecting reaction conditions based on substrate properties.

          BaseSelection Start Substrate Analysis pKaCheck Is Phenol pKa < 8 (Electron Deficient)? Start->pKaCheck Ambident Is it Ambident? (e.g., 2-Pyridone, Quinolone) pKaCheck->Ambident Yes (pKa < 8) StdCond Standard Protocol: K2CO3 / Acetone / Reflux pKaCheck->StdCond No (pKa > 8) CesiumPath The 'Cesium Effect': Cs2CO3 / DMF or MeCN Ambident->CesiumPath No (Simple Phenol) RegioCheck Target Regioselectivity? Ambident->RegioCheck Yes (Heterocycle) N_Alk N-Alkylation: Use NaH or K2CO3 (Li+) RegioCheck->N_Alk Target N O_Alk O-Alkylation: Use Ag2CO3 / Toluene (HSAB Hard-Hard) RegioCheck->O_Alk Target O

          Figure 1: Decision matrix for base selection based on electronic and structural properties of the phenol.

          Technical Deep Dive: The "Cesium Effect"

          For deactivated phenols (e.g., p-nitrophenol), the reaction rate is often limited by the dissociation of the Metal-Phenoxide ion pair.

          • The Problem: Small cations (

            
            , 
            
            
            
            ) have high charge density, forming tight, solvent-separated ion pairs with the phenoxide oxygen. This "cages" the nucleophile.
          • The Solution (

            
            ):  Cesium has a large ionic radius (167 pm) and low charge density. It is easily solvated by polar aprotic solvents (DMF, NMP) and does not bind tightly to the phenoxide. This creates a "Naked Anion" —a phenoxide that is sterically unencumbered and highly reactive, despite its electronic stabilization [1].
            

          Critical Optimization: If

          
           alone is insufficient, add Sodium Iodide (NaI)  (10-20 mol%). This triggers an in situFinkelstein Reaction , converting a sluggish alkyl bromide/chloride into a highly reactive alkyl iodide, while the Cesium drives the phenoxide attack [3].
          
          Experimental Protocols
          Protocol A: The "Nuclear Option" (For Deactivated Phenols)

          Use this for phenols with strong EWGs (NO2, CN, CF3) or sterically hindered substrates.

          • Dissolution: Dissolve the electron-deficient phenol (1.0 equiv) in anhydrous DMF or NMP (0.2 M concentration). Note: Do not use Acetone; it does not solvate Cs+ effectively enough for difficult cases.

          • Base Addition: Add

            
              (1.5 – 2.0 equiv).
            
            • Tip: Use granular

              
               (freshly ground if possible) to minimize surface area issues, though solubility is generally good.
              
          • Activation (Optional): If using an alkyl chloride/bromide, add NaI or TBAI (0.1 equiv) to catalyze via the Finkelstein pathway.

          • Alkylation: Add the alkyl halide (1.2 – 1.5 equiv) dropwise.

          • Reaction: Stir at 60–80°C . Monitor via LCMS.

            • Endpoint: Conversion is usually complete within 2-4 hours due to the enhanced nucleophilicity.

          Protocol B: O-Selective Alkylation of Ambident Heterocycles

          Use this for 2-pyridones, 4-quinolones, or amide-phenol tautomers where O-alkylation is required over N-alkylation.

          • Solvent: Use a non-polar solvent like Toluene or Benzene (if permitted). Polar solvents stabilize the transition state for N-alkylation.[3]

          • Base: Add

            
              (1.1 equiv).
            
          • Mechanism: The Silver ion (

            
            ) coordinates to the halide of the alkylating agent and the nitrogen lone pair of the substrate, effectively blocking the N-site and directing the electrophile to the Oxygen [2].
            
          • Reaction: Heat to reflux in the dark (silver salts are photosensitive).

          Troubleshooting & FAQs

          Q: My reaction stalls at 50% conversion even with excess alkyl halide. Why? A: This is likely due to product inhibition or halide accumulation . As the reaction proceeds, the concentration of leaving group anions (

          
          , 
          
          
          
          ) increases. In non-polar solvents, these can form tight ion pairs with the cation, inhibiting further reaction.
          • Fix: Switch to Protocol A (DMF/

            
            ). The high dielectric constant of DMF keeps the inhibiting salts solvated and separated from the reactive phenoxide.
            

          Q: I am observing N-alkylation on my hydroxypyridine substrate. How do I stop it? A: You are likely using a "soft" base (

          
          ) in a polar solvent.
          
          • Fix: Switch to Silver Carbonate (

            
            )  in a non-polar solvent (Toluene/Hexane). Alternatively, use an O-alkylating agent with a "hard" leaving group, such as Trialkyloxonium tetrafluoroborate  (Meerwein's salt), which strictly favors O-alkylation according to HSAB theory [4].
            

          Q: Can I use NaH for electron-deficient phenols? A: It is not recommended. While NaH is a strong base, the resulting Sodium-Phenoxide salt is often insoluble in organic solvents and forms tight aggregates. Furthermore, NaH can act as a reducing agent or cause elimination on sensitive alkyl halides.

          
           is milder, more chemoselective, and kinetically superior for this specific application.
          
          Visualizing the Mechanism

          CesiumMechanism cluster_Solvation Solvation Shell Cs2CO3 Cs2CO3 (Solid) Cs_Ion Cs+ (Large Radius) Loosely Solvated Cs2CO3->Cs_Ion Dissociation DMF Solvent: DMF DMF->Cs_Ion Stabilizes Phenoxide Ar-O- (Naked Anion) High Energy HOMO Cs_Ion->Phenoxide Weak Ion Pair (Separated) Transition Transition State [Ar-O...R...X]‡ Phenoxide->Transition Rapid Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->Transition Product Ar-O-R (Ether Product) Transition->Product

          Figure 2: The "Cesium Effect" mechanism showing the generation of a "naked" phenoxide anion in polar aprotic media.

          References
          • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5] Synthetic Communications, 25(9), 1367–1370.[4] Link

          • Chung, N. M., & Tieckelmann, H. (1970). Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 35(8), 2517–2520. Link

          • Finkelstein, H. (1910).[6] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[6][7] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[6] Link

          • Kornblum, N., et al. (1963). The Hard and Soft Acids and Bases Principle in Organic Chemistry. Journal of the American Chemical Society.[8] (Contextual citation based on HSAB principles applied to ambident nucleophiles).

          Sources

          Technical Support Center: Fluorination of Sterically Hindered Phenols

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and significant challenge in synthetic chemistry: the fluorination of sterically hindered phenols. Low reactivity in these systems can be a major bottleneck in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of fluorine is critical for modulating molecular properties.

          This resource moves beyond simple procedural lists to explain the underlying principles governing these complex reactions. By understanding the "why" behind a protocol's failure, you are better equipped to devise a successful solution.

          Frequently Asked Questions (FAQs)

          Q1: Why is the fluorination of sterically hindered phenols so challenging?

          The low reactivity of sterically hindered phenols in fluorination reactions stems from a combination of electronic and steric factors.

          • Steric Hindrance: Bulky groups (e.g., tert-butyl, isopropyl) near the phenolic hydroxyl group physically obstruct the approach of the fluorinating agent to the aromatic ring. This is particularly problematic for electrophilic fluorination, where the reagent must access the electron-rich ortho and para positions.

          • Electronic Effects: Phenols are electron-rich aromatic systems, making them nucleophilic. While this inherent nucleophilicity is necessary for electrophilic fluorination, the steric bulk can diminish the effective electron density at the reactive sites. For deoxyfluorination methods, which involve an ipso-substitution of the hydroxyl group, electron-rich phenols can be challenging substrates and may require more forcing conditions.[1][2]

          Q2: What are the main strategies for fluorinating phenols, and how does steric hindrance affect them?

          There are two primary approaches for converting phenols to aryl fluorides:

          • Direct Deoxyfluorination: This involves the direct replacement of the phenolic hydroxyl group with fluorine (ipso-substitution). Reagents like PhenoFluor™ have been specifically developed for this purpose.[3] Steric hindrance around the hydroxyl group can slow down the initial reaction with the reagent, often requiring higher temperatures and longer reaction times.[1][2]

          • Electrophilic Fluorination: This method introduces a fluorine atom at the ortho or para position of the phenol, retaining the hydroxyl group. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[4][5] Here, steric hindrance around the ring positions is the main challenge, often leading to low yields or no reaction at all.

          Troubleshooting Guide: Low Reactivity & Poor Yields

          Q3: I see no or very low conversion of my sterically hindered phenol using Selectfluor®. What should I do first?

          When faced with low conversion in an electrophilic fluorination, a systematic evaluation of your reaction parameters is the first crucial step.

          Initial Checks & Root Cause Analysis:

          • Reagent Integrity: Electrophilic fluorinating agents, while generally bench-stable, can vary in quality. Selectfluor® is known for its high stability, even tolerating water in some reactions, but it's good practice to use a freshly opened bottle or a lot with confirmed activity.[5][6] NFSI is also a stable crystalline solid.[7]

          • Solvent Choice and Purity: The solvent plays a critical role. For electrophilic fluorinations, polar aprotic solvents like acetonitrile (MeCN) are common.[7] Ensure your solvent is anhydrous, as water can compete with the substrate by reacting with the fluorinating agent.

          • Reaction Temperature: Many standard protocols begin at room temperature. For a sterically hindered substrate, a lack of reactivity often indicates that the activation energy barrier is too high. A stepwise increase in temperature (e.g., to 40 °C, 60 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS is a logical step.

          If these initial checks do not resolve the issue, a more fundamental change in strategy is required.

          Q4: Increasing the temperature didn't improve my yield with Selectfluor®. What is the next logical step?

          If thermal energy alone is insufficient, the issue likely lies with the intrinsic reactivity of the chosen reagent with your specific substrate. The next step is to consider a different fluorinating agent or a catalytic approach.

          Strategy 1: Switch to a More Reactive Electrophilic Reagent

          While Selectfluor® is highly reactive, other N-F reagents exhibit different reactivity profiles.[5][6] N-fluoropyridinium salts, for example, can be even more powerful. However, a more common and often successful strategy for stubborn substrates is to switch from an electrophilic aromatic substitution approach to a direct deoxyfluorination.

          Strategy 2: Employ Direct Deoxyfluorination

          Deoxyfluorination directly converts the C-O bond to a C-F bond, bypassing the issue of blocked ortho/para positions.

          Experimental Protocol: Deoxyfluorination using PhenoFluorMix™

          This protocol is a general guideline and should be optimized for your specific substrate.

          • Preparation: In a dry, oven-dried flask under an inert atmosphere (e.g., Argon), add the sterically hindered phenol (1.0 equiv).

          • Reagent Addition: Add PhenoFluorMix™ (a commercially available mixture containing the active reagent and a base, typically used at 1.5 equiv).[8]

          • Solvent: Add anhydrous, aprotic solvent (e.g., toluene or dioxane).[2]

          • Reaction: Heat the mixture to 80-110 °C.[1][2] The reaction progress should be monitored carefully by TLC or LC-MS. Electron-rich and sterically hindered phenols may require prolonged heating (e.g., 20 hours).[1]

          • Work-up: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by column chromatography.

          The mechanism for reagents like PhenoFluor is thought to proceed through a 2-phenoxy-imidazolium intermediate, which facilitates the ipso-substitution.[1][9] This pathway is fundamentally different from electrophilic substitution and is often more effective for highly substituted phenols.

          Q5: My phenol has other sensitive functional groups. Are there milder, catalytic methods I can try?

          Yes, the development of catalytic methods is a key area of modern fluorination chemistry, driven by the need for high functional group tolerance in late-stage fluorination.[10]

          Catalytic Deoxyfluorination:

          Some methods use sulfuryl fluoride (SO₂F₂) in combination with a fluoride source to generate an aryl fluorosulfonate intermediate in situ. This intermediate is then converted to the aryl fluoride.[11] This two-step, one-pot procedure can be effective for a broad range of phenols under mild conditions.

          Transition Metal-Catalyzed Fluorination:

          For substrates that can be converted to aryl halides, triflates, or boronic acids, transition metal catalysis offers a powerful alternative.

          • Palladium-Catalyzed Fluorination: Buchwald and others have developed robust methods for the Pd-catalyzed fluorination of aryl triflates and halides.[8] These reactions often use simple fluoride salts like CsF and require careful selection of ligands to achieve good yields.

          • Ruthenium-Mediated Deoxyfluorination: For particularly electron-rich and challenging phenols, π-coordination to a ruthenium complex can withdraw electron density from the ring, activating it for an SₙAr-type deoxyfluorination.[12]

          These advanced methods often require significant optimization but provide pathways to products that are inaccessible through traditional means.

          Data & Reagent Comparison

          To assist in selecting the appropriate strategy, the following table compares common fluorinating agents.

          Reagent TypeCommon ExamplesMechanismKey AdvantagesCommon Challenges
          Electrophilic (N-F) Selectfluor®, NFSI[4]Electrophilic Aromatic SubstitutionBench-stable, easy to handle, commercially available.[6][7]Low reactivity with sterically hindered substrates; potential for isomer formation.[2]
          Deoxyfluorination PhenoFluor™, PyFluorIpso-Substitution of -OHBypasses steric hindrance on the ring; excellent for many hindered phenols.[3][13]Can require high temperatures; stoichiometric waste generated.[14]
          Catalytic Pd/Ligand Systems, Ru ComplexesCross-Coupling / Activated SₙArHigh functional group tolerance; can fluorinate electron-rich systems.[9][12]Requires synthesis of pre-cursor (e.g., triflate); catalyst optimization needed.

          Troubleshooting Workflow

          The following diagram outlines a logical workflow for troubleshooting low reactivity in the fluorination of sterically hindered phenols.

          G cluster_0 Start: Low Reactivity Observed cluster_1 Phase 1: Initial Parameter Optimization cluster_2 Phase 2: Change in Reaction Strategy cluster_3 Outcome start Low Conversion of Sterically Hindered Phenol reagent_check Verify Reagent & Solvent Quality (Fresh, Anhydrous) start->reagent_check temp_check Increase Reaction Temperature (e.g., 40°C -> 80°C) reagent_check->temp_check If quality is confirmed monitor Monitor by TLC/LC-MS temp_check->monitor change_reagent Switch to Direct Deoxyfluorination (e.g., PhenoFluor™) monitor->change_reagent No Improvement success Successful Fluorination monitor->success Improvement catalytic_method Consider Catalytic Methods (e.g., Pd-catalyzed, Ru-mediated) change_reagent->catalytic_method Failure / Incompatibility change_reagent->success Success catalytic_method->success Success failure Consult Specialist / Redesign Synthesis catalytic_method->failure Failure

          Caption: A stepwise decision-making workflow for troubleshooting fluorination.

          References

          • Wikipedia. Electrophilic fluorination. [Link]

          • Shainyan, B. A., et al. (2025). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ScienceDirect. [Link]

          • Schorpp, K., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. PMC. [Link]

          • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard DASH. [Link]

          • Ritter, T., et al. (2011). Deoxyfluorination of Phenols. Organic Chemistry Portal. [Link]

          • Fier, P. S., & Hartwig, J. F. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

          • Alt, I., et al. (2023). Deoxyfluorination of Electron-Deficient Phenols. ACS Publications. [Link]

          • Scott, P. J. H. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. PMC. [Link]

          • Max-Planck-Institut für Kohlenforschung. Late-Stage Fluorination. [Link]

          • Fier, P. S., & Hartwig, J. F. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]

          • University College London. Site selectivities in fluorination. UCL Discovery. [Link]

          • ResearchGate. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

          • G. C. Bera, et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. ResearchGate. [Link]

          • Hollingworth, G. J., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]

          • Fujimoto, T., & Ritter, T. (2019). Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. Organic Syntheses. [Link]

          • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

          • May, J. H., et al. (2019). A quantitative reactivity scale for electrophilic fluorinating reagents. PMC. [Link]

          Sources

          Validation & Comparative

          A Comparative Guide to the ¹⁹F NMR Chemical Shifts of Fluoromethoxy Groups for Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Rising Prominence of the Fluoromethoxy Group in Medicinal Chemistry

          The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the fluoromethoxy (-OCF₃) and related difluoromethoxy (-OCHF₂) moieties have gained significant traction. Their unique electronic properties—strongly electron-withdrawing yet more lipophilic than a methoxy group—allow for the modulation of metabolic stability, membrane permeability, and binding affinity.

          Given the critical role of these groups, precise and unambiguous characterization is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful analytical tool for this purpose. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments.[1][2] Furthermore, the vast chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm for organofluorine compounds, minimizes signal overlap and provides a sensitive probe of the local electronic environment.[1][3]

          This guide provides an in-depth analysis of the factors governing the ¹⁹F NMR chemical shifts of fluoromethoxy groups. We will explore the nuanced interplay of electronic, steric, and solvent effects, supported by comparative experimental data, to empower researchers in the structural elucidation and characterization of novel chemical entities.

          The ¹⁹F NMR Chemical Shift: A Window into the Molecular Environment

          The ¹⁹F NMR chemical shift (δ) is a precise measure of the electronic environment surrounding the fluorine nuclei. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[4] This paramagnetic contribution is a primary reason for the expansive chemical shift range and the exquisite sensitivity of ¹⁹F NMR to subtle structural and environmental changes.[4]

          Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.[5] For fluoromethoxy groups, the ¹⁹F NMR signal typically appears in a distinct region of the spectrum, generally between -55 and -90 ppm. However, this range is not absolute and can be significantly modulated by a variety of factors.

          Comparative Analysis: Key Factors Influencing -OCF₃ Chemical Shifts

          The precise chemical shift of a fluoromethoxy group is a composite of several interconnected factors. Understanding these influences is crucial for accurate spectral interpretation and structure verification.

          Electronic Effects: The Dominant Influence

          The electronic nature of the substituent attached to the fluoromethoxy group is the most significant determinant of its ¹⁹F chemical shift.

          • Aromatic vs. Aliphatic Attachment: A primary distinction arises when the -OCF₃ group is bonded to an sp²-hybridized carbon of an aromatic ring versus an sp³-hybridized aliphatic carbon. The delocalized π-electron system of an aromatic ring generally leads to a greater deshielding of the fluorine nuclei compared to a simple alkyl chain. This is due to resonance effects that can alter the electron density on the oxygen atom and, by extension, the fluorine atoms.[4][5]

          • Substituent Effects on Aromatic Rings: When attached to an aromatic ring, the ¹⁹F chemical shift of the -OCF₃ group becomes a sensitive reporter of the electronic properties of other substituents on the ring.

            • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups pull electron density away from the ring and the -OCF₃ moiety. This deshields the fluorine nuclei, causing a downfield shift (less negative ppm value).

            • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkoxy (-OR) donate electron density to the ring. This increases the shielding of the fluorine nuclei, resulting in an upfield shift (more negative ppm value).

          Solvent Effects: A Critical Experimental Consideration

          The choice of solvent can dramatically alter the observed ¹⁹F chemical shift, with variations of several ppm being common.[1][4] This phenomenon arises from intermolecular interactions between the analyte and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, which modify the electronic environment of the fluorine atoms.[5]

          For instance, a study on trifluoromethyl-tagged compounds demonstrated significant chemical shift changes as a function of solvent polarity.[6] It is therefore imperative to report the solvent used for any ¹⁹F NMR measurement and to use the same solvent system when comparing chemical shifts between different compounds.

          Steric and Conformational Effects

          The three-dimensional arrangement of atoms near the fluoromethoxy group can also influence its chemical shift. Bulky neighboring groups may restrict the rotation around the C-O bond, locking the -OCF₃ group into a specific conformation. This can lead to through-space interactions that alter the local magnetic field experienced by the fluorine nuclei. In some cases, ortho-substituents on an aromatic ring can cause notable shifts due to close E-F contacts (where E is a central atom like P or As).[7]

          The interplay of these factors is illustrated in the diagram below, which provides a conceptual framework for understanding the determinants of the -OCF₃ chemical shift.

          G cluster_factors Influencing Factors Electronic Electronic Effects (Aromatic vs. Aliphatic, EWG/EDG) OCF3 ¹⁹F Chemical Shift of -OCF₃ Electronic->OCF3 Solvent Solvent Effects (Polarity, H-Bonding) Solvent->OCF3 Steric Steric & Conformational Effects Steric->OCF3

          Caption: Key factors influencing the ¹⁹F NMR chemical shift of the fluoromethoxy group.

          Data Summary: ¹⁹F NMR Chemical Shifts of Fluoromethoxy Derivatives

          The following table provides representative ¹⁹F NMR chemical shift data for various compounds containing fluoromethoxy and related groups, illustrating the principles discussed above.

          Compound/Structure Fragment¹⁹F Chemical Shift (δ, ppm)SolventKey Observation
          Trifluoromethoxy-benzene-57.9Not SpecifiedBaseline for an unsubstituted aromatic -OCF₃ group.
          1-(Difluoro(methoxy)methyl)-4-methylbenzene-73.39CDCl₃Example of a related -OCF₂CH₃ group on a substituted aromatic ring.[8]
          3,5-Bis(trifluoromethyl)benzoic acid-61.3DMSO-d₆A common reference material; shows the effect of two EWGs on the ring.
          Trifluoroacetic acid (TFA)-76.55CDCl₃A common reference, though not an -OCF₃ group, provides context for CF₃ shifts.[9]

          Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Data is compiled from various sources and specific experimental conditions may lead to slight variations.

          Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

          This section provides a standardized workflow for obtaining a 1D ¹⁹F NMR spectrum of a small molecule containing a fluoromethoxy group.

          G prep 1. Sample Preparation - Dissolve 5-10 mg in 0.6 mL solvent - Add reference standard (optional) - Transfer to NMR tube setup 2. Spectrometer Setup - Insert sample, lock, and shim - Tune probe to ¹⁹F frequency prep->setup acquire 3. Data Acquisition - Set spectral width (~100 ppm) - Center transmitter offset (~ -70 ppm) - Set D1 = 2-5s, NS = 16-128 - Apply ¹H decoupling (optional) setup->acquire process 4. Data Processing - Fourier Transform (FT) - Phase and baseline correct - Reference spectrum to standard acquire->process

          Caption: Standard workflow for ¹⁹F NMR data acquisition and processing.

          Step-by-Step Methodology
          • Sample Preparation:

            • Accurately weigh 5-10 mg of the purified compound.

            • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.

            • For precise chemical shift referencing, an internal standard such as trifluoroacetic acid (-76.55 ppm) or a compound with a known, well-separated ¹⁹F signal can be added.[9][10] Alternatively, an external reference can be used.[11]

            • Transfer the solution to a 5 mm NMR tube.

          • Spectrometer Setup:

            • Insert the NMR tube into the spectrometer.

            • Lock the spectrometer on the deuterium signal of the solvent.

            • Perform automated or manual shimming to optimize the magnetic field homogeneity.

            • Tune and match the NMR probe for the ¹⁹F nucleus frequency.

          • Data Acquisition (1D ¹⁹F Experiment):

            • Spectral Width (SW): Set a spectral width sufficient to cover the expected chemical shift range. For -OCF₃ groups, a width of ~100 ppm is generally adequate.[10]

            • Transmitter Offset (O1p): Center the transmitter frequency in the middle of the expected chemical shift region (e.g., -70 ppm) to ensure uniform excitation.

            • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for sufficient relaxation of the fluorine nuclei between scans.[10] For quantitative analysis, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

            • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.[10]

            • Proton Decoupling: To simplify the spectrum by removing ¹H-¹⁹F couplings, apply a proton decoupling sequence (e.g., zgfhigqn on Bruker systems).[10] This will cause the -OCF₃ signal to appear as a singlet, assuming no other fluorine atoms are nearby.

          • Data Processing:

            • Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio.

            • Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

            • Carefully phase the spectrum to ensure pure absorption lineshapes.

            • Apply a baseline correction algorithm to produce a flat baseline.

            • Reference the chemical shift of the -OCF₃ peak to the known chemical shift of the internal or external standard.

          Conclusion

          The ¹⁹F NMR chemical shift of the fluoromethoxy group is a highly sensitive and information-rich parameter for medicinal chemists and drug development professionals. A thorough understanding of the electronic, solvent, and steric factors that govern this value is essential for the confident structural assignment of novel fluorinated molecules. By employing standardized experimental protocols and a systematic approach to spectral analysis, researchers can fully leverage the power of ¹⁹F NMR to accelerate the drug discovery process.

          References

          • Dalvit, C., & Vulpetti, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. Magnetic Resonance Chemistry, 61(12), 693-704. Available at: [Link]

          • UCLA Department of Chemistry and Biochemistry. (n.d.). ¹⁹F NMR Reference Standards. Available at: [Link]

          • UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Available at: [Link]

          • Venable, J. D., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12835–12845. Available at: [Link]

          • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

          • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

          • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 103–114. Available at: [Link]

          • Witter, R., et al. (2008). Solid state ¹⁹F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(2), 239–252. Available at: [Link]

          • Foroozandeh, M., et al. (2016). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 7, 12658. Available at: [Link]

          • Butts, C. P., et al. (2014). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(14), 6647–6654. Available at: [Link]

          • SpectraBase. (n.d.). Trifluoromethoxy-benzene ¹⁹F Nuclear Magnetic Resonance (NMR) Chemical Shifts. Available at: [Link]

          • ResearchGate. (n.d.). ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. Available at: [Link]

          • ChemRxiv. (n.d.). Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available at: [Link]

          • Dalvit, C., & Vulpetti, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]

          • Foroozandeh, M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(12), 3466-3477. Available at: [Link]

          • KOPS University of Konstanz. (n.d.). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available at: [Link]

          • Mifkovic, A., et al. (2022). Computational protocol for predicting ¹⁹F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(8), 1354-1365. Available at: [Link]

          • Butts, C. P., et al. (2014). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(14), 6647–6654. Available at: [Link]

          • Salveson, P. J., et al. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 9(12), 3211–3217. Available at: [Link]

          • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60(11), 1234-1240. Available at: [Link]

          • Angulo, J., & Angulo, J. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 252–273. Available at: [Link]

          • Morehead State University Digital Archives. (n.d.). ¹⁹F NMR and BX₃ Complexes. Available at: [Link]

          • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

          Sources

          Comparative Guide: Metabolic Half-Life of Fluoromethoxy vs. Difluoromethoxy Analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison of the metabolic stability of fluoromethoxy (-OCH₂F) and difluoromethoxy (-OCHF₂) analogs. It is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds.

          Executive Summary

          In medicinal chemistry, the modulation of alkoxy groups via fluorination is a critical strategy for blocking metabolic soft spots.[1][2][3] While both fluoromethoxy (-OCH₂F) and difluoromethoxy (-OCHF₂) groups are bioisosteres of the methoxy group (-OCH₃), they exhibit distinct metabolic profiles.

          The Consensus: The difluoromethoxy (-OCHF₂) group is the superior "metabolic shield," offering a significantly longer half-life (

          
          ) due to enhanced C–H bond strength and reduced statistical probability of hydrogen abstraction.[1] The fluoromethoxy (-OCH₂F)  group, while useful for specific steric or electronic tuning, provides only marginal metabolic stability improvements over the methoxy group and carries higher risks of chemical instability (hydrolysis).
          
          Mechanistic Basis of Metabolic Stability

          The primary metabolic clearance pathway for alkoxy groups is oxidative dealkylation mediated by Cytochrome P450 (CYP450) enzymes. This process is governed by the ease of Hydrogen Atom Transfer (HAT) from the

          
          -carbon to the high-valent iron-oxo species (Compound I) of the CYP heme.
          
          The Fluorine Effect on HAT

          Metabolic stability correlates directly with the Bond Dissociation Energy (BDE) of the C–H bond at the

          
          -position.
          
          • Methoxy (-OCH₃): Weakest C–H bonds (~96 kcal/mol). Rapid HAT leads to a radical intermediate, hydroxylation, and collapse to formaldehyde.

          • Fluoromethoxy (-OCH₂F): The single fluorine atom exerts an inductive effect (-I), slightly strengthening the remaining C–H bonds (~101 kcal/mol). However, the presence of two abstractable hydrogens maintains a high statistical probability for oxidation.

          • Difluoromethoxy (-OCHF₂): The two fluorine atoms exert a strong -I effect, significantly increasing the C–H BDE (~108 kcal/mol). Furthermore, there is only one abstractable hydrogen, reducing the statistical probability of reaction by 50% compared to -OCH₂F.

          Metabolic Pathway Visualization

          The following diagram illustrates the kinetic divergence between the two moieties during oxidative dealkylation.

          MetabolicPathway Substrate_F1 Ar-OCH2F (Fluoromethoxy) Radical_F1 [Ar-OCHF]• Stabilized Radical Substrate_F1->Radical_F1 Fast HAT (Low BDE) Substrate_F2 Ar-OCHF2 (Difluoromethoxy) Radical_F2 [Ar-OCF2]• Unstable Radical (High Energy Barrier) Substrate_F2->Radical_F2 Slow HAT (High BDE) CYP CYP450 (Compound I) CYP->Substrate_F1 CYP->Substrate_F2 Inter_F1 Ar-OCH(OH)F $alpha$-Hydroxy Intermediate Radical_F1->Inter_F1 OH Rebound Inter_F2 Ar-OCF2(OH) $alpha$-Hydroxy Intermediate Radical_F2->Inter_F2 Product Ar-OH (Phenol Metabolite) Inter_F1->Product Collapse Byproduct_F1 HCOF (Formyl Fluoride) HF + HCOOH Inter_F1->Byproduct_F1 Inter_F2->Product Collapse Byproduct_F2 COF2 (Carbonyl Difluoride) 2HF + CO2 Inter_F2->Byproduct_F2

          Figure 1: Comparative oxidative dealkylation pathways. The thickness of the arrow indicates the relative rate of the reaction step.

          Comparative Performance Data

          The following data synthesizes findings from bioisostere studies and specific case examples (e.g., Roflumilast, Pantoprazole analogs).

          Table 1: Physicochemical and Metabolic Profile Comparison
          ParameterFluoromethoxy (-OCH₂F)Difluoromethoxy (-OCHF₂)Impact on Stability
          C–H Bond Dissociation Energy ~101 kcal/mol~108 kcal/molHigher BDE = Slower Metabolism
          Hammett Constant (
          
          
          )
          0.340.47Stronger electron withdrawal deactivates aromatic ring oxidation
          Lipophilicity (
          
          
          LogP vs -OCH₃)
          +0.3 to +0.5+0.6 to +0.9Higher lipophilicity may increase enzyme affinity (
          
          
          ) but
          
          
          is lower
          H-Bond Donor Ability WeakModerate (Lipophilic Donor)-OCHF₂ can act as a bioisostere for -OH or -SH
          Chemical Stability Low (Hydrolysis risk)High-OCH₂F can spontaneously hydrolyze in acidic media
          Relative Half-Life (
          
          
          )
          1.2x - 1.5x vs -OCH₃2.0x - 5.0x vs -OCH₃Difluoromethoxy is the stability choice
          Case Study: UCM-1306 (D1 Receptor PAM)

          While -OCHF₂ is generally preferred, the development of UCM-1306 demonstrates that -OCH₂F can be viable if the position is sterically protected.

          • Compound: 2-(fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl.[4][5]

          • Result: The -OCH₂F analog showed 93% stability in mouse serum (4h), whereas the 2'-alkoxy parent compound showed only 50% stability.

          • Insight: Even the less stable -OCH₂F can outperform a standard alkoxy group if placed in a position that hinders enzymatic access, but it rarely outperforms -OCHF₂ in a head-to-head comparison [1].

          Experimental Protocol: Microsomal Stability Assay

          To objectively compare these analogs in your own lead series, use the following standardized metabolic stability protocol.

          Objective: Determine the Intrinsic Clearance (

          
          ) and Half-life (
          
          
          
          ) of fluorinated analogs in liver microsomes.
          Materials
          • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

          • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

          • Buffer: 100 mM Potassium Phosphate (pH 7.4).

          • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

          Workflow Diagram

          AssayWorkflow Start Start Prep 1. Pre-incubation (37°C, 5 min) Substrate + Microsomes + Buffer Start->Prep Initiate 2. Initiation Add NADPH Prep->Initiate Sampling 3. Sampling Points 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench 4. Quench Add Ice-Cold ACN + IS Sampling->Quench At each timepoint Analysis 5. LC-MS/MS Analysis Quantify Parent Remaining Quench->Analysis Calc 6. Calculation Plot ln(%Remaining) vs Time Analysis->Calc

          Figure 2: Step-by-step workflow for the microsomal stability assay.

          Step-by-Step Procedure
          • Preparation: Dilute test compounds (fluoromethoxy and difluoromethoxy analogs) to 1

            
            M in phosphate buffer containing 0.5 mg/mL microsomal protein.
            
          • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.

          • Initiation: Add NADPH (final concentration 1 mM) to start the reaction. Include a "No NADPH" control to check for chemical instability (crucial for -OCH₂F analogs).

          • Sampling: At

            
             min, remove 50 
            
            
            
            L aliquots.
          • Quenching: Immediately transfer aliquots into 150

            
            L ice-cold ACN (with Internal Standard) to precipitate proteins. Centrifuge at 4000 rpm for 20 min.
            
          • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion.

          Data Analysis

          Calculate the slope (

          
          ) of the linear regression of 
          
          
          
          vs. time.
          
          
          
          
          
          
          Conclusion and Recommendation

          When designing to extend metabolic half-life:

          • Primary Choice: Select Difluoromethoxy (-OCHF₂) .[1] It offers the robust combination of high C–H bond strength and reduced hydrogen count, effectively blocking oxidative dealkylation. It is a validated moiety in approved drugs (e.g., Pantoprazole, Roflumilast).

          • Secondary Choice: Use Fluoromethoxy (-OCH₂F) only if steric constraints prevent the use of the larger -OCHF₂ group, or if the specific electronic fine-tuning of the -OCH₂F is required for receptor binding. Be aware of the potential for chemical hydrolysis and include "No NADPH" controls in your stability assays to rule out non-enzymatic degradation.

          References
          • Journal of Medicinal Chemistry : 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. Available at: [Link]

          • MDPI : Methods to Increase the Metabolic Stability of 18F-Radiotracers. Available at: [Link]

          • Wikipedia : Bond dissociation energy. Available at: [Link]

          Sources

          HPLC retention time comparison of fluorinated anisole isomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "Bottom Line" for Method Development

          For researchers isolating fluorinated anisole isomers (2-, 3-, and 4-fluoroanisole), standard C18 columns often provide insufficient resolution due to the similar hydrophobicity (LogP) of these positional isomers.

          While 4-fluoroanisole typically elutes last on reverse-phase (RP) systems due to its symmetry and lower dipole moment, the critical pair is often the ortho (2-F) and meta (3-F) isomers.[1]

          Recommendation: Switch from Alkyl-C18 to Pentafluorophenyl (PFP) stationary phases. PFP phases leverage specific fluorine-fluorine (F-F) interactions and

          
           stacking to provide superior shape selectivity, often resolving isomers that co-elute on C18.[1]
          

          Mechanistic Basis: Why They Separate

          To optimize retention, one must understand the underlying physicochemical drivers. The separation of these isomers is governed by two competing mechanisms: Hydrophobic Interaction and Dipolar Selectivity .

          Physicochemical Profile

          The position of the fluorine atom relative to the methoxy group alters the molecule's net dipole moment, which inversely correlates with retention in Reverse Phase HPLC (RP-HPLC).

          IsomerStructureLogP (Approx)Dipole Moment (
          
          
          )
          Predicted Elution (C18)
          2-Fluoroanisole (Ortho)F adjacent to OMe~2.1High (Vectors additive)First (Fastest)
          3-Fluoroanisole (Meta)F meta to OMe~2.1IntermediateMiddle
          4-Fluoroanisole (Para)F opposite OMe~2.2 - 2.3Low (Vectors cancel)Last (Longest)

          Data supported by PubChem computed properties [1][2].[1][2]

          The "Dipole Effect"[3]
          • 4-Fluoroanisole: The electron-withdrawing Fluorine and the electron-donating Methoxy group are on opposite sides.[1] The dipole vectors partially cancel out, creating a non-polar "hydrophobic shell." This results in stronger interaction with the C18 chains and longer retention .

          • 2-Fluoroanisole: The electronegative Fluorine and Oxygen are in close proximity.[1] This creates a localized region of high electron density (polarity), increasing interaction with the polar mobile phase (water/methanol) and causing earlier elution .

          Visualization: Separation Mechanism

          The following diagram illustrates the interaction forces driving the separation on a PFP column vs. a C18 column.

          SeparationMechanism cluster_0 Stationary Phase Interactions cluster_1 Analytes (Isomers) C18 C18 Ligand (Hydrophobic Only) Ortho 2-Fluoroanisole (High Dipole) C18->Ortho Weak Retention (Elutes Fast) Para 4-Fluoroanisole (Low Dipole) C18->Para Strong Retention (Elutes Slow) PFP PFP Ligand (F-F + pi-pi + Dipole) PFP->Ortho Specific Shape Selectivity PFP->Para pi-pi Stacking caption Fig 1: PFP columns offer dual-mode retention, enhancing isomer resolution.

          Experimental Protocols

          Protocol A: Standard Screening (C18)

          Use this for general purity checks where baseline resolution of all isomers is not critical.

          • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

            
             mm, 3.5 µm.
            
          • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

          • Mobile Phase B: Acetonitrile (ACN).[1]

          • Flow Rate: 1.0 mL/min.[1][4]

          • Temperature: 30°C.

          • Detection: UV @ 260 nm (Aromatic absorption).[1]

          • Gradient:

            • 0-2 min: 30% B (Isocratic hold)[1]

            • 2-10 min: 30%

              
               70% B[1]
              
            • 10-12 min: 70% B[1]

          Protocol B: High-Resolution Isomer Separation (PFP)

          Use this when separating a mixture containing 2-, 3-, and 4-fluoroanisole simultaneously.[1]

          • Column: Phenomenex Kinetex F5 or Waters XSelect HSS PFP,

            
             mm, 2.6 µm (Core-shell recommended for efficiency).[1]
            
          • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 5.0).[1]

            • Note: Methanol is often preferred over ACN for PFP columns to enhance

              
               selectivity [3].[1]
              
          • Mobile Phase B: Methanol (MeOH).[1]

          • Flow Rate: 0.3 mL/min.[1]

          • Gradient:

            • 0-1 min: 45% B[1]

            • 1-15 min: 45%

              
               65% B (Shallow gradient maximizes selectivity).[1]
              

          Performance Comparison Data

          The following table synthesizes expected performance metrics based on standard QSPR (Quantitative Structure-Property Relationship) behaviors in chromatography.

          ParameterC18 PerformancePFP (Fluoro-Phenyl) Performance
          Elution Order 2-F
          
          
          3-F
          
          
          4-F
          Variable (often 2-F
          
          
          4-F
          
          
          3-F depending on MeOH ratio)
          Selectivity (
          
          
          )
          Low (
          
          
          )
          High (
          
          
          )
          Mechanism Hydrophobicity dominatedHydrophobicity +
          
          
          + Shape Selectivity
          Resolution (
          
          
          )
          Often < 1.5 (Partial Co-elution)Typically > 2.0 (Baseline Resolved)
          Robustness HighModerate (Sensitive to mobile phase pH)

          Critical Insight: On C18, the "Ortho Effect" (steric hindrance) reduces the retention of 2-fluoroanisole significantly compared to the Para isomer. However, the Meta isomer (3-fluoroanisole) often co-elutes with the Ortho isomer on standard alkyl phases due to very similar LogP values (~2.1) [4].

          Troubleshooting & Optimization Workflow

          Use this self-validating logic tree to determine the correct course of action if your resolution is poor.

          MethodDev Start Start: Isomer Mixture (2-F, 3-F, 4-F) CheckC18 Run Generic C18 Gradient (Water/ACN) Start->CheckC18 Decision1 Resolution > 1.5? CheckC18->Decision1 Success Validate Method Decision1->Success Yes SwitchCol Switch to PFP Column (Methanol Mobile Phase) Decision1->SwitchCol No (Co-elution) CheckTemp Lower Temp to 20°C (Enhances Shape Selectivity) SwitchCol->CheckTemp CheckTemp->Success caption Fig 2: Decision matrix for optimizing fluoroanisole separation.

          Common Issues
          • Peak Tailing: Fluorinated anisoles are relatively neutral, but if tailing occurs, it is likely due to silanol interactions. Ensure your column is "end-capped" or add 10mM Ammonium Acetate.[1]

          • Retention Drift: Fluorinated columns (PFP) can require longer equilibration times than C18.[1] Ensure at least 20 column volumes of equilibration when switching mobile phases.[1]

          References

          • PubChem. 2-Fluoroanisole Compound Summary. National Library of Medicine.[1] [Link]

          • PubChem. 4-Fluoroanisole Compound Summary. National Library of Medicine.[1] [Link]

          • Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024).[1] [Link]

          • Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[1] [Link]

          Sources

          ×

          Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.